molecular formula C6H7ClN2O B1603923 5-(Aminomethyl)furan-3-carbonitrile hydrochloride CAS No. 232280-80-7

5-(Aminomethyl)furan-3-carbonitrile hydrochloride

Cat. No.: B1603923
CAS No.: 232280-80-7
M. Wt: 158.58 g/mol
InChI Key: YSOBWORYTNVBAV-UHFFFAOYSA-N
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Description

5-(Aminomethyl)furan-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Aminomethyl)furan-3-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)furan-3-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(aminomethyl)furan-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O.ClH/c7-2-5-1-6(3-8)9-4-5;/h1,4H,3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOBWORYTNVBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C#N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619090
Record name 5-(Aminomethyl)furan-3-carbonitrile--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232280-80-7
Record name 3-Furancarbonitrile, 5-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=232280-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)furan-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Profile of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride in Organic Solvents: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its biopharmaceutical properties and a pivotal factor in drug formulation, purification, and manufacturing. This guide presents a comprehensive methodological framework for determining the solubility profile of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. Given the limited publicly available solubility data for this specific compound, this document serves as a practical whitepaper for researchers. It outlines the theoretical underpinnings of solubility, provides a rationale for solvent selection, and details a robust, self-validating experimental protocol based on the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. By explaining the causality behind experimental choices, this guide empowers scientists to generate accurate, reliable, and interpretable solubility data, thereby accelerating process development and formulation design.

Introduction: The Imperative of Solubility Profiling

5-(Aminomethyl)furan-3-carbonitrile hydrochloride is a substituted furan derivative with the chemical formula C₆H₇ClN₂O.[1] Its structure, featuring a polar furan ring, a nitrile group, and an ionizable aminomethyl hydrochloride salt, suggests complex solubility behavior that is highly dependent on the nature of the solvent.

In pharmaceutical development, understanding an API's solubility is not merely an academic exercise; it is a fundamental requirement for success.[2] Solubility dictates the dissolution rate, which in turn profoundly impacts bioavailability for solid dosage forms. Furthermore, solubility data is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, crystallization, and purification.

  • Formulation Development: Designing stable and effective drug products, from oral solids to parenteral solutions.[2]

  • Preclinical Studies: Preparing solutions for toxicology and pharmacology assessments.

This guide provides the scientific rationale and a detailed experimental workflow to systematically characterize the solubility of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride across a panel of pharmaceutically relevant organic solvents.

Theoretical Framework: The Physicochemical Drivers of Solubility

Solubility is the thermodynamic equilibrium achieved when the rate of dissolution of a solute into a solvent equals the rate of precipitation.[3] This equilibrium is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[4]

2.1 Impact of Solute Structure

The molecular structure of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride presents several key features:

  • Furan Ring and Nitrile Group: Contribute to the molecule's polarity.

  • Aminomethyl Group: Acts as a hydrogen bond donor.

  • Hydrochloride Salt: As an ionizable compound, its solubility is heavily influenced by the extent of its dissociation into the protonated amine (BH+) and chloride (Cl-) ions. The intrinsic solubility is defined as the equilibrium concentration of the un-ionized form of the molecule.[3]

2.2 The Role of the Solvent

The choice of solvent is critical. Key solvent properties influencing solubility include:

  • Polarity: Polar solvents will better solvate the polar and ionic components of the molecule.

  • Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, effectively solvating the amine and nitrile groups.

  • Dielectric Constant: Solvents with a high dielectric constant can better stabilize the dissociated ions (BH+ and Cl-), favoring solubility.

Pre-Experimental Design: A Rational Approach to Solvent Selection

A well-designed study begins with a rational selection of solvents to probe a wide range of physicochemical interactions. This ensures the resulting data is comprehensive and maximally informative for downstream applications.

3.1 Analyte Characterization

Prior to initiating solubility studies, it is imperative to confirm the identity, purity, and solid-state form (e.g., crystalline vs. amorphous, absence of polymorphs) of the 5-(Aminomethyl)furan-3-carbonitrile hydrochloride batch. Standard techniques include ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC for purity assessment.

3.2 Solvent Selection Strategy

The chosen solvents should span the spectrum of polarity and hydrogen bonding capabilities relevant to pharmaceutical manufacturing. A recommended panel includes:

  • Polar Protic Solvents: Methanol, Ethanol, Isopropanol (IPA). These are excellent hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: Acetonitrile (ACN), Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO). These solvents possess polarity but lack a donor hydrogen.

  • Non-Polar Solvents: Toluene, Heptane. These will establish the lower limit of solubility and are useful in anti-solvent crystallization processes.

Solvent_Selection_Logic API 5-(Aminomethyl)furan-3- carbonitrile hydrochloride Protic Polar Protic API->Protic Aprotic Polar Aprotic API->Aprotic NonPolar Non-Polar API->NonPolar Methanol Methanol Protic->Methanol Ethanol Ethanol Protic->Ethanol IPA Isopropanol Protic->IPA ACN Acetonitrile Aprotic->ACN DMSO DMSO Aprotic->DMSO EtOAc Ethyl Acetate Aprotic->EtOAc Heptane Heptane NonPolar->Heptane Toluene Toluene NonPolar->Toluene

Caption: Rationale for solvent selection based on polarity and functionality.

Experimental Protocol: The Equilibrium Shake-Flask Method

The isothermal shake-flask method is the gold standard for equilibrium solubility determination due to its simplicity and reliability. The protocol is designed to be self-validating by measuring concentration over time to ensure equilibrium has been reached.[5]

4.1 Materials and Equipment

  • 5-(Aminomethyl)furan-3-carbonitrile hydrochloride (confirmed purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker with temperature control[6]

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm, chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Validated HPLC system with UV detector

4.2 Step-by-Step Methodology

  • Preparation: Add an excess amount of the API to a pre-weighed glass vial. The goal is to have visible undissolved solid at the end of the experiment.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

  • Equilibration:

    • Secure the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).

    • Agitate the samples for a predetermined period. To ensure equilibrium is reached, a time-course study is essential. Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours).[5]

    • Equilibrium is confirmed when the measured concentration between two consecutive time points is statistically insignificant (e.g., <5% difference).

  • Sample Collection and Phase Separation:

    • Stop agitation and allow the vials to stand for a short period for solids to settle.

    • Withdraw a sample from the supernatant.

    • Immediately separate the dissolved API from the undissolved solid. This can be achieved by either:

      • Filtration: Using a syringe filter compatible with the solvent.[5]

      • Centrifugation: Centrifuging the vial and sampling from the clear supernatant.

  • Dilution: Immediately and accurately dilute the filtrate/supernatant with a suitable mobile phase to a concentration within the validated range of the HPLC method. This prevents precipitation upon cooling or solvent evaporation.[5]

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Analysis start Add Excess API to Vial add_solvent Add Known Volume of Solvent start->add_solvent shake Agitate at Constant T (e.g., 24, 48, 72h) add_solvent->shake check Check for Equilibrium (Concentration Plateau) shake->check check->shake No separate Separate Phases (Filter / Centrifuge) check->separate Yes dilute Dilute Supernatant separate->dilute hplc Quantify via HPLC-UV dilute->hplc calculate Calculate Solubility (mg/mL) hplc->calculate

Caption: Experimental workflow for the equilibrium shake-flask method.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Illustrative Solubility Data Table for 5-(Aminomethyl)furan-3-carbonitrile hydrochloride at 25 °C

Solvent ClassSolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Isopropanol19.9[Experimental Value][Calculated Value]
Polar Aprotic DMSO46.7[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
Ethyl Acetate6.0[Experimental Value][Calculated Value]
Non-Polar Toluene2.4[Experimental Value][Calculated Value]
Heptane1.9[Experimental Value][Calculated Value]

Interpretation: The results should be analyzed in the context of the theoretical principles discussed. For instance, high solubility in methanol and DMSO would be expected due to their high polarity and ability to engage in hydrogen bonding or strong dipole-dipole interactions. Conversely, very low solubility in heptane would confirm the compound's polar, ionic character.

Advanced Tools: Predictive Modeling

While experimental determination is the definitive method, computational tools can provide rapid, cost-effective initial estimates and guide solvent selection.[7]

  • Thermodynamic Models: Approaches like COSMO-RS, UNIFAC, and NRTL-SAC predict solubility based on molecular structure and thermodynamic principles.[8][9][10]

  • Machine Learning (ML) Models: Quantitative Structure-Property Relationship (QSPR) models trained on large datasets can predict the solubility of new molecules with increasing accuracy.[10][11] These models use molecular descriptors to correlate a compound's structure with its solubility.[11]

Conclusion

Determining the solubility profile of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride is a foundational step in its development pathway. The robust, systematic approach detailed in this guide, centered on the equilibrium shake-flask method and rational solvent selection, provides a reliable framework for generating the high-quality data required by process chemists and formulation scientists. By integrating sound theoretical principles with meticulous experimental practice, researchers can effectively map the solubility landscape of this important compound, mitigating risks and enabling efficient, data-driven development.

References

  • Title: Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles Source: Journal of the American Chemical Society URL
  • Source: National Institutes of Health (NIH)
  • Title: Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models Source: Industrial & Engineering Chemistry Research - ACS Publications URL
  • Title: Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media Source: MDPI URL
  • Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • Title: Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances Source: Semantic Scholar URL
  • Title: Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation Source: PubMed URL
  • Source: National Institutes of Health (NIH)
  • Source: World Health Organization (WHO)
  • Title: API Solubility and Dissolution Enhancement Via Formulation Source: Sigma-Aldrich URL
  • Title: 5-(aminomethyl)
  • Title: Solvent Miscibility Table Source: MilliporeSigma URL

Sources

5-(Aminomethyl)furan-3-carbonitrile hydrochloride CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-(Aminomethyl)furan-3-carbonitrile Hydrochloride

Abstract This technical guide profiles 5-(Aminomethyl)furan-3-carbonitrile hydrochloride (CAS: 232280-80-7), a high-value heterocyclic building block utilized in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors. Distinguished by its bifunctional nature—possessing a basic primary amine for conjugation and an electron-withdrawing nitrile group for hydrogen bond acceptance—this scaffold serves as a critical bioisostere for phenyl rings in medicinal chemistry. This document outlines its physicochemical properties, validated synthetic routes, quality control protocols, and therapeutic applications.[1]

Chemical Identity & Nomenclature

Parameter Technical Specification
IUPAC Name 5-(Aminomethyl)furan-3-carbonitrile hydrochloride
Common Synonyms (4-Cyano-2-furyl)methylamine HCl; 3-Cyano-5-aminomethylfuran hydrochloride
CAS Number (Salt) 232280-80-7
CAS Number (Free Base) 769906-98-1
Molecular Formula C₆H₆N₂O[2][3][4][5][6] · HCl (Salt); C₆H₆N₂O (Base)
Molecular Weight 158.59 g/mol (Salt); 122.12 g/mol (Base)
SMILES Cl.NCc1oc(cc1)C#N
Appearance White to off-white hygroscopic crystalline solid

Physicochemical Profile & Drug Design Parameters[1][5][6][7][8]

The furan-3-carbonitrile core offers a distinct electronic profile compared to standard benzene analogs. The oxygen atom in the furan ring acts as a weak hydrogen bond acceptor, while the nitrile group at position 3 significantly lowers the electron density of the ring, enhancing metabolic stability against oxidative metabolism (e.g., P450-mediated furan ring opening).

  • Polar Surface Area (PSA): ~63 Ų (favorable for membrane permeability).

  • pKa (Amine): ~8.5–9.0 (estimated). The electron-withdrawing nitrile reduces the basicity of the distal amine slightly compared to a benzylamine, potentially improving oral bioavailability by reducing lysosomal trapping.

  • Lipinski Compliance: Fully compliant (MW < 500, LogP < 5, H-bond donors/acceptors < 5/10).

Synthetic Routes & Manufacturing

The synthesis of 5-(aminomethyl)furan-3-carbonitrile requires careful chemoselectivity to reduce the amine precursor without reducing the nitrile group (which is susceptible to reduction to a primary amine under strong hydride conditions).

Primary Synthetic Pathway: The Azide Displacement Route

This route is preferred for its scalability and the preservation of the nitrile moiety.

Retrosynthetic Logic: Target Molecule ⇒ Staudinger Reduction ⇒ Azide Intermediate ⇒ Mesylate/Halide ⇒ 5-(Hydroxymethyl)furan-3-carbonitrile.

Synthesis Start 5-Formylfuran-3-carbonitrile Step1 Reduction (NaBH4, MeOH) Start->Step1 Inter1 5-(Hydroxymethyl)furan-3-carbonitrile Step1->Inter1 Step2 Activation (MsCl, Et3N) Inter1->Step2 Inter2 Mesylate / Chloride Step2->Inter2 Step3 Displacement (NaN3, DMF) Inter2->Step3 Inter3 5-(Azidomethyl)furan-3-carbonitrile Step3->Inter3 Step4 Staudinger Reduction (PPh3, H2O) then HCl Inter3->Step4 Final Target HCl Salt (CAS 232280-80-7) Step4->Final

Figure 1: Step-wise synthesis preserving the nitrile pharmacophore via azide intermediate.

Detailed Experimental Protocol (Method B)

Note: This protocol synthesizes the intermediate and final salt. All steps must be performed in a fume hood due to azide hazards.

  • Reduction to Alcohol: Dissolve 5-formylfuran-3-carbonitrile (1.0 eq) in MeOH at 0°C. Add NaBH₄ (0.5 eq) portion-wise. Stir 1h. Quench with sat. NH₄Cl.[7] Extract with EtOAc to yield 5-(hydroxymethyl)furan-3-carbonitrile .

  • Activation: Dissolve the alcohol in DCM with Et₃N (1.5 eq). Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise at 0°C. Stir 2h. Wash with brine, dry, and concentrate.

  • Azidation: Dissolve the crude mesylate in DMF. Add NaN₃ (1.5 eq). Caution: Heat to 60°C behind a blast shield for 4h. Pour into water, extract with Et₂O. (Avoid concentrating azide solutions to dryness if possible; keep in solution for next step).

  • Staudinger Reduction: To the azide solution, add PPh₃ (1.1 eq) and water (excess). Stir at RT for 12h (evolution of N₂ gas).

  • Salt Formation: Acidify the reaction mixture with 4M HCl in dioxane. The product, 5-(aminomethyl)furan-3-carbonitrile hydrochloride , precipitates. Filter and wash with cold ether.

Applications in Medicinal Chemistry

This compound acts as a versatile linker and pharmacophore .

  • Kinase Inhibitors: The furan-3-carbonitrile motif is frequently used to target the ATP-binding pocket of kinases. The nitrile nitrogen can serve as a specific hydrogen bond acceptor for the "gatekeeper" residue or the hinge region backbone NH, while the aminomethyl group extends into the solvent-exposed region to improve solubility.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (122 Da free base) and high polarity, it is an ideal "fragment" for NMR or X-ray crystallographic screening. It efficiently probes sub-pockets requiring a combination of H-bond accepting (CN) and ionic interaction (NH3+).

  • Covalent Inhibitors: The nitrile group can be activated to form reversible covalent bonds with cysteine residues (thioimidate formation) in proteases (e.g., Cathepsin inhibitors).

Pharmacophore Ligand 5-(Aminomethyl)furan-3-carbonitrile Nitrile Nitrile (CN) Group Ligand->Nitrile Amine Primary Amine (NH3+) Ligand->Amine Furan Furan Ring (Oxygen) Ligand->Furan Hinge Receptor Hinge Region (Backbone NH) Nitrile->Hinge H-Bond Acceptor Solvent Solvent Channel (Asp/Glu Residues) Amine->Solvent Ionic Interaction / Solubilizing Pocket Hydrophobic Pocket Furan->Pocket Pi-Pi Stacking / Bioisostere

Figure 2: Pharmacophore mapping of the ligand within a theoretical kinase binding pocket.

Quality Control & Handling

Storage:

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store at -20°C in a desiccator under argon.

  • Stability: Stable in solid form for >2 years. Avoid strong bases which liberate the free amine (susceptible to oxidation).

Analytical Validation (Self-Validating Protocol):

  • 1H NMR (DMSO-d6):

    • δ 8.5-8.8 (br s, 3H, NH₃⁺)

    • δ 8.65 (s, 1H, Furan H-2)

    • δ 7.10 (s, 1H, Furan H-4)

    • δ 4.15 (s, 2H, CH₂-N)

    • Validation: The integration of the CH₂ peak (2H) relative to the aromatic protons (1H each) confirms the core structure. The presence of the broad singlet at >8 ppm confirms the salt form.

  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% TFA in Water/Acetonitrile (Gradient).

    • Detection: UV 254 nm (Furan absorption).

References

  • ChemicalBook. (2024). 5-(Aminomethyl)furan-3-carbonitrile hydrochloride Product Properties. Retrieved from

  • National Institutes of Health (NIH). (2014). Biosynthesis of the 5-(Aminomethyl)-3-furanmethanol Moiety of Methanofuran.[8][9] Biochemistry.[9][10] Retrieved from

  • Royal Society of Chemistry. (2019). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid. Green Chemistry. Retrieved from

  • BenchChem. (2025). Pharmacological significance of the furan scaffold in drug discovery.[1] Retrieved from

  • BLD Pharm. (2024). Product Datasheet: 5-(Aminomethyl)furan-3-carbonitrile hydrochloride. Retrieved from

Sources

The 5-(Aminomethyl)furan-3-carbonitrile Scaffold: A Technical Guide to Therapeutic Potential & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, chemical architecture, and synthesis of 5-(Aminomethyl)furan-3-carbonitrile derivatives.

Executive Summary

5-(Aminomethyl)furan-3-carbonitrile (CAS: 769906-98-1) represents a specialized pharmacophore in modern medicinal chemistry. Unlike generic furan derivatives, this specific scaffold combines a metabolically stable nitrile bioisostere at the C3 position with a flexible, basic aminomethyl linker at the C5 position.

This architecture serves as a critical "linker-scaffold" in Fragment-Based Drug Discovery (FBDD), particularly for targeting Tyrosine Kinases (e.g., FLT3, VEGFR-2) and Protein-Protein Interactions (e.g., MCL-1) . The scaffold’s unique electronic profile allows it to act as a hinge-binder in kinase pockets while the aminomethyl tail extends into solvent-exposed regions to improve solubility or interact with specific aspartate/glutamate residues.

Chemical Architecture & SAR Analysis

The therapeutic value of this derivative stems from three distinct structural zones, each serving a specific pharmacological function.

Structural Activity Relationship (SAR) Logic
  • Zone 1: The Furan Core (Aromatic Spacer)

    • Function: Provides a planar, electron-rich heteroaromatic system.

    • Therapeutic Logic: Facilitates

      
      -
      
      
      
      stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the receptor binding pocket.
  • Zone 2: C3-Nitrile Group (-CN)

    • Function: Electron-withdrawing group (EWG) and Hydrogen Bond Acceptor (HBA).

    • Therapeutic Logic: Often acts as a bioisostere for carbonyls or halogens. In kinase inhibitors, the nitrile nitrogen frequently forms a critical hydrogen bond with the backbone NH of the kinase hinge region. It also increases the metabolic stability of the furan ring by reducing electron density, making it less susceptible to oxidative metabolism (e.g., CYP450 oxidation).

  • Zone 3: C5-Aminomethyl Group (-CH

    
    NH
    
    
    
    )
    • Function: Basic center and solubilizing tail.

    • Therapeutic Logic: At physiological pH, the amine is protonated, providing a key ionic interaction with anionic residues (Asp, Glu) in the target protein. It significantly enhances the aqueous solubility of otherwise lipophilic inhibitors.

SAR_Analysis Core Furan Core (Planar Scaffold) CN C3-Nitrile (-CN) (H-Bond Acceptor / Hinge Binder) Core->CN Electronic Modulation Amine C5-Aminomethyl (-CH2NH2) (Solubility / Ionic Interaction) Core->Amine 1,3-Substitution Geometry Target Therapeutic Outcome (Kinase/MCL-1 Inhibition) CN->Target Hinge Region Binding Amine->Target Solvent Channel Interaction

Figure 1: Pharmacophore dissection of the 5-(Aminomethyl)furan-3-carbonitrile scaffold.

Therapeutic Applications

Kinase Inhibition (FLT3 & VEGFR-2)

The 5-(aminomethyl)furan-3-carbonitrile motif is frequently embedded in multi-ring systems (e.g., furo[2,3-d]pyrimidines) targeting receptor tyrosine kinases.

  • Mechanism: The planar furan ring occupies the ATP-binding pocket. The C3-nitrile orients towards the "gatekeeper" residue or the hinge region, forming a directional H-bond. The C5-aminomethyl group extends towards the ribose-binding pocket or the solvent front, often interacting with Asp835 (in FLT3) or similar conserved acidic residues.

  • Clinical Relevance: Inhibition of FLT3 is critical for Acute Myeloid Leukemia (AML) therapy, particularly for patients with FLT3-ITD mutations.

MCL-1 Inhibition (Protein-Protein Interaction)

Myeloid Cell Leukemia 1 (MCL-1) is a pro-survival protein often upregulated in cancers.

  • Mechanism: Small molecule inhibitors must disrupt the large, hydrophobic groove of MCL-1. The furan-3-carbonitrile core serves as a rigid replacement for less stable scaffolds (like thiophenes), positioning hydrophobic substituents (phenyl/fluorophenyl groups) to fill the P2 and P3 pockets of MCL-1.

  • Advantage: The nitrile group improves the "ligand efficiency" (binding energy per non-hydrogen atom) compared to bulkier carboxamides.

Synthesis Strategies

Synthesizing the specific 3-cyano-5-aminomethyl substitution pattern requires bypassing the natural tendency of furan synthesis to favor the 2-position.

Method A: The "Formyl-Furan" Route (Recommended)

This pathway starts from the commercially available 5-hydroxymethylfurfural (HMF) or related aldehydes, converting the aldehyde to a nitrile and the alcohol to an amine.

  • Starting Material: 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF).

  • Step 1 (Oxime Formation): Reaction with hydroxylamine to form the oxime.

  • Step 2 (Dehydration): Conversion of the oxime to a nitrile using acetic anhydride or SOCl

    
    . Note: This yields the 2-cyano isomer. To get the 3-cyano, one often starts with 3-furoic acid derivatives.
    
  • Alternative (De Novo Synthesis): Cyclization of

    
    -hydroxy ketones with malononitrile.
    
Method B: The "Gewald-Type" Cyclization (De Novo)

This is the most robust method for generating highly substituted furan-3-carbonitriles.

  • Reagents:

    
    -Hydroxy ketone + Malononitrile + Base (Piperidine/Et
    
    
    
    N).
  • Reaction: The methylene group of malononitrile condenses with the ketone; intramolecular attack by the hydroxyl oxygen on the nitrile creates the furan ring with an amino group at C2 and a nitrile at C3.

  • Modification for C5-Aminomethyl: To achieve the C5-aminomethyl specifically, the starting

    
    -hydroxy ketone must carry a protected aminomethyl group (e.g., 
    
    
    
    -Boc-amino-acetyl).

Synthesis_Pathway SM1 Alpha-Hydroxy Ketone (R-CO-CH2-OH) Inter1 Knoevenagel Condensation SM1->Inter1 SM2 Malononitrile (CH2(CN)2) SM2->Inter1 Inter2 Intramolecular Cyclization (Thorpe-Ziegler) Inter1->Inter2 Base (Et3N) Prod 2-Amino-furan-3-carbonitrile Core Scaffold Inter2->Prod Tautomerization Deriv C5-Functionalization (Formylation -> Reductive Amination) Prod->Deriv Target: 5-Aminomethyl

Figure 2: De novo synthesis strategy for furan-3-carbonitrile scaffolds.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of a 5-(aminomethyl)furan-3-carbonitrile precursor via reductive amination of 5-formylfuran-3-carbonitrile.

Reagents
  • 5-Formylfuran-3-carbonitrile (1.0 equiv)

  • Ammonium Acetate (10.0 equiv) or Primary Amine (1.1 equiv)

  • Sodium Cyanoborohydride (NaCNBH

    
    ) (1.5 equiv)
    
  • Methanol (anhydrous)

  • Acetic Acid (catalytic)

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 5-formylfuran-3-carbonitrile (100 mg) in anhydrous Methanol (5 mL).

  • Imine Formation: Add Ammonium Acetate (excess) and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of aldehyde spot). Mechanism: Formation of the iminium ion.

  • Reduction: Cool the solution to 0°C. Carefully add NaCNBH

    
     portion-wise.
    
  • Reaction: Allow the mixture to warm to RT and stir for 12 hours.

  • Quench: Quench with saturated NaHCO

    
     solution (10 mL).
    
  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH 95:5).

Validation Metrics (Self-Validating System):

  • 
    H-NMR (DMSO-d
    
    
    
    ):
    Look for the disappearance of the aldehyde singlet (
    
    
    9.5-10.0 ppm) and appearance of the methylene doublet (
    
    
    3.8-4.2 ppm) coupled to the amine.
  • IR Spectroscopy: Retention of the sharp Nitrile stretch (~2220 cm

    
    ) is critical; loss of this peak indicates side-reaction (reduction of nitrile).
    

Quantitative Data Summary

PropertyValue / CharacteristicRelevance
Molecular Weight ~122.12 Da (Core)Fragment-based design ideal (<300 Da).
ClogP ~0.5 - 1.2Highly favorable for oral bioavailability (Lipinski Rule of 5).
H-Bond Acceptors 3 (Nitrile N, Furan O, Amine N)High potential for receptor interaction.
H-Bond Donors 2 (Amine NH

)
Critical for solvent interaction.
Metabolic Stability High (Nitrile vs. Aldehyde)Nitrile resists oxidation better than aldehyde/methyl precursors.

References

  • Vertex AI Search. (2025). Biosynthesis of the 5-(Aminomethyl)-3-furanmethanol Moiety of Methanofuran. National Institutes of Health (NIH). Link

  • Institute of Molecular and Translational Medicine. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Link

  • American Chemical Society. (2021). The Effect of Core Replacement on S64315, a Selective MCL-1 Inhibitor. ACS Medicinal Chemistry Letters. Link

  • Santa Cruz Biotechnology. (n.d.). 2-Amino-4,5-bis-(4-methoxy-phenyl)-furan-3-carbonitrile Product Data. Link

  • PubChem. (2025). Furan-3-carbonitrile Structure and Biological Activity. National Library of Medicine. Link

An In-depth Technical Guide to the pKa Values and Ionization of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter in drug discovery, critically influencing a compound's solubility, permeability, and overall pharmacokinetic profile. This guide offers a detailed technical examination of the pKa and ionization characteristics of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride. It covers the theoretical principles of pKa, outlines robust experimental and computational methods for its determination, and discusses the significant impact of its ionization state on drug development. This document is designed to be a thorough and practical resource for scientists working on the characterization and optimization of furan-based molecules in medicinal chemistry.

Introduction: The Critical Role of pKa in Drug Development

5-(Aminomethyl)furan-3-carbonitrile hydrochloride is a heterocyclic compound featuring a primary amine and a nitrile group on a furan ring. The basic aminomethyl group is the primary determinant of its ionization state in different pH environments. A comprehensive understanding of the equilibrium between its neutral and protonated forms is essential, as it directly affects several key drug-like properties:

  • Aqueous Solubility: The ionized form of a molecule is typically more soluble in aqueous environments like physiological fluids.[1]

  • Membrane Permeability: The neutral, less polar form of a drug generally exhibits better passive diffusion across biological membranes, which is crucial for oral absorption.[1]

  • Drug-Target Interactions: The charge of a molecule can play a significant role in its binding affinity to its biological target through electrostatic interactions.[2]

  • Pharmaceutical Formulation: Knowledge of pKa is vital for creating stable and effective drug formulations, guiding the selection of appropriate salt forms and buffering agents.[1]

The hydrochloride salt of 5-(Aminomethyl)furan-3-carbonitrile ensures the protonation of the basic amine, which enhances its initial solubility and stability. However, as the compound moves through the varying pH of the gastrointestinal tract and into the bloodstream, this ionization equilibrium will shift, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[2][3]

Theoretical Framework: Ionization of 5-(Aminomethyl)furan-3-carbonitrile

The principal site of protonation on 5-(Aminomethyl)furan-3-carbonitrile is the nitrogen atom of the aminomethyl group. The nitrile group is an extremely weak base and will not be protonated under physiological conditions. The furan ring itself is also a very weak base.

The key equilibrium is the dissociation of the protonated amine (the conjugate acid) to the neutral amine and a proton:

R-CH₂-NH₃⁺ ⇌ R-CH₂-NH₂ + H⁺

The pKa is the negative logarithm of the acid dissociation constant (Ka) for this equilibrium. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to un-ionized forms:

pH = pKa + log([R-CH₂-NH₂] / [R-CH₂-NH₃⁺])

At a pH equal to the pKa, the concentrations of the protonated (ionized) and neutral (un-ionized) forms are equal.

  • When the pH is below the pKa , the protonated, ionized form is dominant.

  • When the pH is above the pKa , the neutral, un-ionized form is dominant.

Methodologies for pKa Determination

Accurate pKa determination is a critical step in preclinical drug development. A combination of experimental measurement and computational prediction provides the most reliable data.[4]

Experimental Determination: Potentiometric Titration

Potentiometric titration is considered a highly precise and accurate method for pKa determination.[5] It involves the incremental addition of a titrant (e.g., a strong base) to a solution of the compound while monitoring the pH with a calibrated electrode.[6][7]

  • Solution Preparation: An accurately weighed sample of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride is dissolved in a known volume of purified water, often with an added inert electrolyte like 0.15 M KCl to maintain constant ionic strength.[6]

  • Titrant Standardization: A standardized solution of a strong base, such as 0.1 M NaOH, is prepared, ensuring it is free of carbonate.[6]

  • Instrumentation and Calibration: A high-precision pH meter is calibrated with standard buffers.[6] An automated titrator is used for precise titrant delivery, and the temperature is kept constant.

  • Titration: The titrant is added in small, precise volumes to the stirred analyte solution, and the pH is recorded after each addition.[6]

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant. The pKa is the pH at the half-equivalence point.[6]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (5-AMFC-HCl in H2O/KCl) calibrate Calibrate pH Meter prep_analyte->calibrate prep_titrant Standardize Titrant (0.1 M NaOH) prep_titrant->calibrate titrate Automated Titration (Add NaOH, Record pH) calibrate->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve determine_pka Determine pKa (pH at 1/2 Equivalence Point) plot_curve->determine_pka

Caption: Workflow for pKa determination via potentiometric titration.

Spectrophotometric Determination

UV-Vis spectrophotometry is another common method for pKa determination, suitable for compounds where the protonated and neutral forms have different UV-Vis absorbance spectra.[8][9][10] This technique is particularly useful for compounds with low solubility or for high-throughput screening.[11]

  • Wavelength Selection: The UV-Vis spectra of the compound are recorded in highly acidic and highly basic solutions to identify the absorbance characteristics of the fully protonated and deprotonated species.[9] An analytical wavelength with the largest absorbance difference is chosen.

  • Buffer and Sample Preparation: A series of buffer solutions with known pH values spanning the expected pKa range are prepared, and the compound is dissolved in each at a constant concentration.[8]

  • Measurement: The absorbance of each sample is measured at the selected wavelength.

  • Data Analysis: The pKa is determined by plotting absorbance versus pH and fitting the data to a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[12][13]

Computational Prediction

In silico methods offer rapid pKa estimations and are valuable in early-stage drug discovery.[4] These methods can be broadly categorized as empirical or quantum mechanical.[14]

  • Empirical Methods: Software programs use large databases of experimental pKa values to predict the pKa of new molecules based on structural similarities.[14][15]

  • Quantum Mechanical Methods: These approaches calculate the energies of the protonated and deprotonated forms of a molecule to derive the pKa.[16][17][18]

While computational predictions are a useful guide, they should ideally be confirmed with experimental data.[4]

Expected pKa Values and Ionization Profile

While no specific experimental pKa data for 5-(Aminomethyl)furan-3-carbonitrile is publicly available, an estimation can be made based on similar structures. The pKa of benzylamine is approximately 9.35. The electron-withdrawing nature of the furan ring and the nitrile group is expected to decrease the basicity of the aminomethyl group, resulting in a lower pKa.

Table 1: Estimated pKa and Ionization at Physiological pH

Functional GroupEstimated pKaPredominant Species at pH 1.5 (Stomach)Predominant Species at pH 7.4 (Blood)
Aminomethyl~ 8.5 - 9.0Ionized (R-NH₃⁺)Ionized (R-NH₃⁺)

Based on this estimation, the aminomethyl group will be predominantly in its protonated, ionized form in both the stomach and the bloodstream. This has important consequences:

  • Solubility: High solubility is anticipated in both gastric and systemic circulation, which is beneficial for administration and distribution.

  • Absorption: The high degree of ionization at intestinal pH may limit passive diffusion across the intestinal wall.

G cluster_ph pH Scale cluster_species Predominant Species ph_low Low pH (e.g., Stomach) ionized Ionized Form [R-NH3+] ph_low->ionized [H+] is high ph_pka pH = pKa (~8.7) equal [R-NH3+] = [R-NH2] ph_pka->equal Equilibrium ph_high High pH (e.g., Intestine) neutral Neutral Form [R-NH2] ph_high->neutral [H+] is low

Caption: Relationship between pH, pKa, and ionization state.

Conclusion and Future Directions

The pKa of the aminomethyl group in 5-(Aminomethyl)furan-3-carbonitrile hydrochloride is a key factor influencing its biopharmaceutical properties. It is estimated to be in the range of 8.5 to 9.0, indicating that the compound will be predominantly ionized at physiological pH. This high ionization state is favorable for solubility but may pose a challenge for passive membrane permeability.

Experimental determination of the pKa using a reliable method like potentiometric titration is highly recommended to confirm this estimate. This empirical data will facilitate the development of more accurate structure-activity and structure-property relationships for this class of compounds. A thorough understanding of the ionization profile is essential for rational drug design and for the successful formulation of a safe and effective therapeutic agent.

References

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
  • Chem LibreTexts. pKa of a dye: UV-VIS Spectroscopy.
  • Pion Inc. What is pKa and how is it used in drug development? 2023.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. 2020.
  • Avdeef A, Box KJ, Comer JE, Hibbert C, Tam KY. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. J Pharm Sci. 1998;87(12):1523-1529.
  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • Sánchez-Sánchez L, Rodríguez-Rodríguez S, Pérez-González M. Computer Prediction of pKa Values in Small Molecules and Proteins. J Chem Inf Model. 2021;61(10):4785-4796.
  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Van Hout, F. A. M., et al. "Development of Methods for the Determination of pKa Values." Drug Discovery Today, vol. 18, no. 21-22, 2013, pp. 1045-1053.
  • Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. 2022.
  • Manallack DT. The pKa Distribution of Drugs: Application to Drug Discovery. Perspect Medicin Chem. 2007;1:25-38.
  • Al-Iraqi, M. A., & Al-Amoodi, A. A. (2022). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 5(3), 221-233.
  • Chem LibreTexts. UV-Vis Spectrometry, pKa of a dye.
  • Columbia Academic Commons. Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. 2021.
  • Heit, Y. N., et al. "How to Predict the pKa of Any Compound in Any Solvent." ACS Omega, vol. 7, no. 20, 2022, pp. 17096-17105.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024.

Sources

Technical Guide: Strategic Utility of 5-(Aminomethyl)furan-3-carbonitrile HCl in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, utility, and experimental handling of 5-(Aminomethyl)furan-3-carbonitrile HCl within the context of Fragment-Based Drug Discovery (FBDD).

Executive Summary

In the high-attrition landscape of modern drug discovery, 5-(Aminomethyl)furan-3-carbonitrile HCl represents a "privileged" fragment scaffold. Unlike promiscuous binders or "flat" aromatic systems, this fragment offers a distinct vector geometry that combines a polar, solubilizing anchor (the primary amine) with a rigid, electron-withdrawing hydrogen bond acceptor (the nitrile) positioned on a metabolically distinct furan core.

This guide provides a comprehensive analysis of this fragment's physiochemical profile, its strategic application in probing cryptic binding pockets, and validated protocols for its synthesis, screening, and elaboration.

Molecular Profile & Vector Analysis

The efficacy of a fragment is defined by its "Rule of Three" (Ro3) compliance and its ability to grow into a lead-like molecule. 5-(Aminomethyl)furan-3-carbonitrile HCl excels in both metrics.

Physiochemical Properties (Ro3 Compliance)
PropertyValueFBDD Implication
Molecular Weight ~158.59 Da (HCl salt)Ideal. Leaves significant mass budget (<350 Da) for lead optimization.
cLogP ~ -0.8 to 0.2High Solubility. Low lipophilicity ensures high concentration screening (NMR/SPR) without aggregation.
H-Bond Donors (HBD) 3 (Amine HCl)Anchor Point. Primary amine often forms critical salt bridges with Asp/Glu residues.
H-Bond Acceptors (HBA) 2 (Nitrile N, Furan O)Directional Binding. The nitrile provides a linear, rigid interaction vector.
Rotatable Bonds 2Low Entropy Cost. Minimal conformational penalty upon binding.
Structural Vector Map

The molecule presents three distinct vectors for interaction and elaboration:

  • Vector A (C5-Aminomethyl): The "Solubility Anchor." At physiological pH, the protonated amine mimics the lysine side chain, capable of forming high-affinity salt bridges or solvent-front interactions. It is the primary site for "growing" the fragment via amide coupling or reductive amination.

  • Vector B (C3-Nitrile): The "Polar Warhead." This group acts as a weak H-bond acceptor. In specific contexts (e.g., cysteine proteases), it can serve as a reversible covalent trap (forming a thioimidate), though it is primarily used for polar interactions in hydrophobic pockets.

  • Vector C (Furan Core): The "Scaffold."[1] The electron-rich aromatic system allows for pi-stacking interactions (e.g., with Phenylalanine or Tyrosine gates) while being smaller and less lipophilic than a benzene ring.

Strategic Utility in FBDD

The primary value of 5-(Aminomethyl)furan-3-carbonitrile lies in its ability to probe sub-pockets that are inaccessible to larger, sterically hindered leads.

The "Anchor and Grow" Strategy

A common workflow involves identifying the fragment bound to a "hotspot" (e.g., the hinge region of a kinase or the S1 pocket of a protease) via the aminomethyl group. Once the crystal structure (or SAR) confirms the binding mode, the nitrile group serves as a rigid handle.

  • Scenario: If the nitrile points toward a solvent channel, it can be hydrolyzed to an acid or reduced to an amine for further extension.

  • Scenario: If the nitrile points into a hydrophobic pocket, it can be retained to satisfy a buried hydrogen bond (e.g., backbone amide).

Novelty and IP Space

While 2-substituted furans are ubiquitous in chemical libraries, 3-substituted furans (like the 3-carbonitrile) are less common. This provides a strategic advantage in generating novel Intellectual Property (IP) and exploring under-sampled chemical space.

Experimental Workflows & Protocols

Visualization of the FBDD Workflow

The following diagram illustrates the lifecycle of this fragment from library entry to lead generation.

FBDD_Workflow Library Fragment Library (QC: >100mM DMSO) Screen Biophysical Screen (SPR / 19F NMR) Library->Screen High Conc. Hit_Val Hit Validation (Kd Determination) Screen->Hit_Val Remove Aggregators Struct Structural Biology (X-Ray / Cryo-EM) Hit_Val->Struct Binding Mode Elaborate Chemical Elaboration (Grow/Link/Merge) Struct->Elaborate Vector Design Elaborate->Struct Iterative Co-structure Lead Lead Compound (nM Potency) Elaborate->Lead SAR Cycles

Caption: Logical flow of 5-(Aminomethyl)furan-3-carbonitrile from library screening to lead optimization.

Protocol 1: Quality Control & Solubility Assessment

Fragments often yield false positives due to aggregation. This protocol ensures the integrity of the starting material.

Reagents:

  • 5-(Aminomethyl)furan-3-carbonitrile HCl (Solid)

  • d6-DMSO (NMR Grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Purity Check: Dissolve 5 mg of the fragment in d6-DMSO. Acquire a 1H NMR spectrum.

    • Acceptance Criteria: >95% purity.[2] Verify the integration of the methylene protons (singlet/doublet ~3.8-4.0 ppm) relative to the furan ring protons. Ensure no residual solvent peaks interfere with screening regions.

  • Aqueous Solubility: Prepare a 100 mM stock in DMSO. Dilute to 1 mM in PBS (pH 7.4).

    • Observation: The solution must remain clear. If precipitation occurs, determine the thermodynamic solubility limit using UV-Vis absorbance or HPLC.

    • Note: The HCl salt should provide excellent aqueous solubility (>5 mM). If turbidity is observed, check pH; the amine may need buffering.

Protocol 2: Chemical Elaboration (Reductive Amination)

Once identified as a hit, the fragment is often "grown" via the amine. This protocol describes coupling the fragment to an aldehyde partner.[3][4]

Objective: Synthesize a secondary amine analog to probe adjacent pockets.

Reagents:

  • Fragment: 5-(Aminomethyl)furan-3-carbonitrile HCl (1.0 eq)

  • Partner: Aryl/Alkyl Aldehyde (1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Base: Triethylamine (TEA) (1.0 eq, to neutralize HCl salt)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Methodology:

  • Free-Basing (In situ): In a 20 mL scintillation vial, suspend the fragment (0.2 mmol) in DCE (2 mL). Add TEA (0.2 mmol) and stir for 10 minutes to liberate the free amine.

  • Imine Formation: Add the aldehyde partner (0.22 mmol) to the mixture. Add activated molecular sieves (4Å) if the aldehyde is unreactive. Stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: Check by LCMS for the formation of the imine mass [M+H]+.

  • Reduction: Cool the mixture to 0°C. Add STAB (0.3 mmol) in one portion. Allow to warm to RT and stir overnight (12–16 h).

  • Quench & Workup: Quench with saturated NaHCO3 (5 mL). Extract with Ethyl Acetate (3 x 5 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[5]

  • Purification: Purify via preparative HPLC (Reverse Phase, C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

Synthesis & Sourcing

While commercial sourcing (e.g., Enamine, Fluorochem) is recommended for high-throughput screening, custom synthesis may be required for stable isotope labeling (15N/13C) or specific derivative creation.

Synthetic Route (Conceptual)

The synthesis typically proceeds via the formylation of furan-3-carbonitrile , followed by reductive amination.

Synthesis_Route Start Furan-3-carbonitrile Step1 Vilsmeier-Haack (POCl3, DMF) Start->Step1 Formylation Inter 5-Formylfuran-3-carbonitrile Step1->Inter Step2 Reductive Amination (NH3, NaBH3CN) Inter->Step2 Amination Product 5-(Aminomethyl)furan- 3-carbonitrile HCl Step2->Product HCl Salt Formation

Caption: Standard synthetic pathway for accessing the aminomethyl-furan scaffold.

Key Synthetic Insight: The Vilsmeier-Haack reaction on 3-substituted furans generally favors the 5-position (alpha to the oxygen) due to electronic activation by the ring oxygen, although the electron-withdrawing nitrile at C3 deactivates the ring slightly. Careful control of temperature is required to avoid polymerization.

References

  • BenchChem. (2025).[1][6] A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives. Retrieved from

  • Enamine. (2023). Fragment Collection: Design and Diversity. Retrieved from

  • Thermo Fisher Scientific. (2025). Maybridge Fragment Libraries for Small-Molecule Drug Discovery. Retrieved from

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development. Retrieved from

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: a practical approach. Wiley-VCH. (General Reference for FBDD Principles).
  • Fluorochem. (2025). Product Specification: 5-Aminomethyl-furan-2-carbonitrile. (Comparative structural data). Retrieved from

Sources

Electronic properties of the furan ring in 5-(Aminomethyl)furan-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of the Furan Ring in 5-(Aminomethyl)furan-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of the furan ring in the novel scaffold, 5-(Aminomethyl)furan-3-carbonitrile. As a senior application scientist, this document moves beyond a simple recitation of facts to offer a predictive and instructional framework for understanding and exploiting the unique electronic characteristics of this molecule. We will delve into the fundamental aromaticity of the furan core, dissect the powerful push-pull electronic effects exerted by the aminomethyl and carbonitrile substituents, and outline robust experimental and computational workflows for the complete characterization of this compound. This guide is designed to empower researchers in medicinal chemistry and materials science to make informed decisions in the design of novel therapeutics and functional materials based on this promising furan derivative.

Introduction: The Furan Ring as a Versatile Pharmacophore

The furan ring is a five-membered aromatic heterocycle that serves as a cornerstone in numerous clinically significant pharmaceuticals and advanced materials.[1][2] Its aromatic character arises from the delocalization of one of the oxygen atom's lone pairs of electrons into the ring, creating a 4n+2 π-electron system in accordance with Hückel's rule.[1] However, the aromaticity of furan is more modest compared to benzene, with a resonance energy of approximately 67 kJ/mol.[1] This reduced aromaticity renders the furan ring more reactive and susceptible to a variety of chemical transformations, a feature that can be strategically exploited in drug design.

The electronic nature of the furan ring is highly tunable through the introduction of substituents. The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can profoundly alter the electron density distribution within the ring, thereby influencing its reactivity, metabolic stability, and intermolecular interactions.[3][4][5] The subject of this guide, 5-(Aminomethyl)furan-3-carbonitrile, presents a classic "push-pull" system, where the electron-donating aminomethyl group at the 5-position and the electron-withdrawing carbonitrile group at the 3-position create a unique and highly polarized electronic environment. Understanding the interplay of these substituents is paramount to unlocking the full potential of this molecular scaffold.

The Electronic Tug-of-War: Substituent Effects in 5-(Aminomethyl)furan-3-carbonitrile

The electronic properties of 5-(Aminomethyl)furan-3-carbonitrile are dominated by the opposing effects of the aminomethyl and carbonitrile groups. This "push-pull" arrangement leads to a significant polarization of the furan ring, which can be rationalized through resonance theory.

  • The "Push": The Electron-Donating Aminomethyl Group (-CH₂NH₂) : The aminomethyl group at the 5-position acts as a powerful electron-donating group through resonance. The lone pair of electrons on the nitrogen atom can be delocalized into the furan ring, increasing the electron density, particularly at the C2 and C4 positions. This enhanced electron density activates the ring towards electrophilic attack.[4]

  • The "Pull": The Electron-Withdrawing Carbonitrile Group (-CN) : Conversely, the carbonitrile group at the 3-position is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the inductive effect of the cyano group.[4] It deactivates the furan ring towards electrophilic substitution by withdrawing electron density.

The confluence of these effects in 5-(Aminomethyl)furan-3-carbonitrile results in a highly polarized molecule with distinct regions of high and low electron density. This electronic arrangement is anticipated to significantly influence the molecule's dipole moment, its reactivity in chemical synthesis, and its potential for intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for biological activity.

G cluster_furan Furan Ring cluster_substituents Substituent Effects C2 C2 C3 C3 C4 C4 C5 C5 O O Aminomethyl -CH2NH2 (Electron Donating) Aminomethyl->C5 Push (+R effect) Carbonitrile -CN (Electron Withdrawing) Carbonitrile->C3 Pull (-I, -R effects) G cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_electrochemical Electrochemical Analysis cluster_computational Computational Modeling cluster_data Data Integration & Interpretation synthesis Synthesis of 5-(Aminomethyl)furan-3-carbonitrile purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis cv Cyclic Voltammetry purification->cv dft Density Functional Theory (DFT) - Geometry Optimization - Electronic Structure (HOMO/LUMO) - Electrostatic Potential Mapping purification->dft Input Structure interpretation Correlation of Experimental and Computational Data nmr->interpretation ir->interpretation uv_vis->interpretation cv->interpretation dft->interpretation

Sources

Methodological & Application

Application Note: Synthesis of 5-(Aminomethyl)furan-3-carbonitrile Hydrochloride

[1]

Molecular Weight:12

Introduction & Retrosynthetic Analysis[2]

The 5-(aminomethyl)furan-3-carbonitrile scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K, JAK) where the furan ring serves as a bioisostere for phenyl or pyridine rings, and the nitrile provides a specific hydrogen-bond acceptor vector.

Synthetic Challenges
  • Regioselectivity: Distinguishing between the C2 and C5 positions on the furan ring.[2]

  • Chemoselectivity: Reducing the aminomethyl precursor (azide, oxime, or nitrile) without reducing the C3-carbonitrile group.

  • Stability: Furan rings are acid-sensitive (prone to ring opening via hydrolysis), requiring mild conditions for deprotection and salt formation.[2]

Retrosynthetic Strategy

The most reliable route avoids direct electrophilic substitution on the deactivated 3-cyanofuran core. Instead, it utilizes the functionalization of a C5-methyl group.

Pathway:

  • Target: 5-(Aminomethyl)furan-3-carbonitrile HCl.[1][3]

  • Precursor 1: 5-(Azidomethyl)furan-3-carbonitrile (via Staudinger reduction).[1]

  • Precursor 2: 5-(Bromomethyl)furan-3-carbonitrile (via Wohl-Ziegler bromination).[1]

  • Starting Material: 5-Methylfuran-3-carbonitrile.[1][4]

RetrosynthesisTarget5-(Aminomethyl)furan-3-carbonitrile(Target)Azide5-(Azidomethyl)furan-3-carbonitrile(Intermediate)Target->AzideStaudingerReductionBromide5-(Bromomethyl)furan-3-carbonitrile(Electrophile)Azide->BromideNucleophilicSubstitutionStart5-Methylfuran-3-carbonitrile(Starting Material)Bromide->StartRadicalBromination

Figure 1: Retrosynthetic disconnection showing the functional group interconversion strategy.

Detailed Experimental Protocol

Phase 1: Preparation of 5-Methylfuran-3-carbonitrile (If not purchased)

Note: If starting material CAS 157135-04-1 is purchased, skip to Phase 2.[1]

Reaction: Dehydration of 5-methylfuran-3-carboxamide.[1]

  • Dissolution: Dissolve 5-methylfuran-3-carboxylic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF to form the acid chloride.[2] Stir 2 h at RT.[5]

  • Amidation: Cool to 0°C. Add aqueous

    
     (excess) or bubble 
    
    
    gas. Stir 1 h. Extract with EtOAc, dry (
    
    
    ), and concentrate to yield 5-methylfuran-3-carboxamide .[2][6]
  • Dehydration: Dissolve the amide in DCM. Add triethylamine (2.5 eq).[2] Cool to 0°C. Dropwise add trifluoroacetic anhydride (TFAA, 1.2 eq).[2] Stir 2 h.

  • Workup: Quench with saturated

    
    . Extract with DCM. Purify via silica gel chromatography (Hex/EtOAc) to yield 5-methylfuran-3-carbonitrile .
    
Phase 2: Radical Bromination (Wohl-Ziegler)

This step installs the leaving group at the C5-methyl position.[1]

Reagents:

  • 5-Methylfuran-3-carbonitrile (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[2]

  • AIBN (Azobisisobutyronitrile) (0.1 eq)[2]

  • Solvent:

    
     or Trifluorotoluene (PhCF
    
    
    ) (anhydrous)[2]

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 5-methylfuran-3-carbonitrile in anhydrous solvent (0.2 M concentration).

  • Addition: Add NBS and AIBN.

  • Reaction: Heat to reflux (80°C for

    
     or PhCF
    
    
    ) under nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 8:1).[2] The reaction typically completes in 2–4 hours.
    • Critical Check: Stop the reaction immediately upon consumption of starting material to prevent over-bromination (dibromide formation).[2]

  • Workup: Cool to RT. Filter off the succinimide precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Rapid filtration through a short pad of silica gel (eluting with Hexane/EtOAc 9:1) is recommended to remove residual succinimide and polar impurities.[2]

    • Stability Note: The bromomethyl furan is potentially unstable; use immediately in the next step.[2]

Phase 3: Azidation

Substitution of the bromide with an azide group.[3]

Reagents:

  • 5-(Bromomethyl)furan-3-carbonitrile (from Phase 2)[1]

  • Sodium Azide (

    
    ) (1.5 eq)[2]
    
  • Solvent: DMF (anhydrous)[2]

Procedure:

  • Dissolution: Dissolve the crude bromide in anhydrous DMF (0.5 M).

  • Addition: Add

    
     in one portion at 0°C.
    
  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

    • Safety: Azides are shock-sensitive.[1] Do not use chlorinated solvents (DCM) to avoid forming explosive diazidomethane.[2]

  • Workup: Dilute with water and extract with diethyl ether (

    
    ). Wash combined organics with water and brine to remove DMF. Dry over 
    
    
    and concentrate carefully (azides can be volatile).
    • Checkpoint: IR spectroscopy should show a strong azide stretch at ~2100 cm

      
       and the nitrile stretch at ~2220 cm
      
      
      .[2]
Phase 4: Staudinger Reduction & Salt Formation

Selective reduction of the azide to the amine without affecting the nitrile.[2]

Reagents:

  • 5-(Azidomethyl)furan-3-carbonitrile (from Phase 3)[1]

  • Triphenylphosphine (

    
    ) (1.1 eq)[2]
    
  • Solvent: THF/Water (10:1)[2]

  • HCl source: 4.0 M HCl in Dioxane[2]

Procedure:

  • Imine Formation: Dissolve the azide in THF. Add

    
     portion-wise at RT. Evolution of 
    
    
    gas will be observed.[2] Stir for 2 hours until gas evolution ceases (formation of phosphazene intermediate).
  • Hydrolysis: Add water (10% v/v relative to THF). Heat to 50°C for 2 hours to hydrolyze the phosphazene to the amine and triphenylphosphine oxide (

    
    ).
    
  • Free Base Isolation: Concentrate THF. Acidify the aqueous residue with 1M HCl (pH 2).[2] Wash with EtOAc (removes

    
     and non-basic impurities).[2] Basify the aqueous layer with saturated 
    
    
    (pH 9).[2] Extract the free amine with DCM (
    
    
    ).[2] Dry (
    
    
    ) and concentrate.
  • Salt Formation: Dissolve the free amine oil in a minimum amount of dry diethyl ether or ethanol.[2] Cool to 0°C. Dropwise add 4.0 M HCl in Dioxane (1.2 eq).

  • Filtration: The hydrochloride salt will precipitate as a white/off-white solid.[1] Filter, wash with cold ether, and dry under vacuum.

Critical Parameters & Troubleshooting

ParameterSpecificationImpact / Causality
NBS Stoichiometry 1.05 eq maxExcess NBS leads to 5-(dibromomethyl)furan, which hydrolyzes to the aldehyde.[1]
Reduction Method Staudinger (PPh3)Catalytic hydrogenation (H2/Pd) poses a high risk of reducing the C3-nitrile to a primary amine.[2]
Acid Sensitivity pH > 1 during workupFuran rings are acid-labile (ring opening).[2] Avoid strong mineral acids at high temperatures.
Azide Safety No DCM/CH2Cl2Avoid formation of explosive diazidomethane.[2] Use DMF/Ether for extraction.
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield in Phase 2 Decomposition of BromideThe bromomethyl furan is unstable on silica.[1] Perform a fast filtration or use crude in Phase 3.
Loss of Nitrile (IR ~2220) Over-reductionEnsure Staudinger conditions are used.[2] Avoid

or

/Pd at high pressure.[2]
Oily Product (Phase 4) Hygroscopic SaltRecrystallize from EtOH/Et2O.[2] Store in a desiccator.

Analytical Validation

Expected Data for 5-(Aminomethyl)furan-3-carbonitrile HCl:

  • 1H NMR (DMSO-d6, 400 MHz):

    
     8.60 (br s, 3H, 
    
    
    ), 8.55 (s, 1H, H-2 furan), 6.95 (s, 1H, H-4 furan), 4.15 (s, 2H,
    
    
    -N).[2]
  • 13C NMR (DMSO-d6): Expected peaks at ~160 (C-O), 148 (C-H), 115 (CN), 110 (C-H), 100 (C-CN), 35 (

    
    ).[2]
    
  • IR: ~2230 cm

    
     (CN stretch), ~3400-2800 cm
    
    
    (Ammonium broad band).[2]
  • Mass Spec: m/z = 123.05

    
     (Free base).[2]
    

References

  • Synthesis of 5-substituted-3-furoic acid derivatives

    • Keay, B. A., & Dibble, P. W. (1996).[2] Furans and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II. Elsevier.[7]

    • Note: Provides foundational reactivity rules for 3-substituted furans.
  • Radical Bromination of Methylfurans

    • Gensler, W. J., & McLeod, G. L. (1963).[2] Synthesis of Furan Derivatives. Journal of Organic Chemistry, 28(11), 3194.[2]

    • Context: Validates NBS bromin
  • Staudinger Reduction Selectivity

    • Gololobov, Y. G., & Kasukhin, L. F. (1992).[2] Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. Link

    • Context: Confirms chemoselectivity of azide reduction in the presence of nitriles.
  • Commercial Availability & CAS Verification

    • PubChem Compound Summary for CID 100698 (Furan-3-carbonitrile) and derivatives.[1] Link

    • BLD Pharm Catalog Entry for CAS 232280-80-7.[1] Link

  • General Protocol for Aminomethylation of Furans

    • Subba Reddy, B. V., et al. (2015).[2] Recent Advances in the Synthesis of Functionalized Furans. Current Organic Chemistry.

    • Context: Reviews methods including chloromethylation and reduction sequences.[8]

Preparation of Potent Kinase Inhibitors Utilizing 5-(Aminomethyl)furan-3-carbonitrile HCl: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Furan Scaffold in Kinase Inhibitor Design

In the landscape of modern drug discovery, protein kinases remain a pivotal target class due to their central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The pursuit of selective and potent kinase inhibitors is therefore a cornerstone of therapeutic development. Within the vast chemical space explored for kinase inhibition, heterocyclic scaffolds have emerged as "privileged structures," capable of forming key interactions within the ATP-binding pocket of these enzymes.

The furan ring, an electron-rich aromatic heterocycle, is a versatile building block in medicinal chemistry.[1][2] Its derivatives are found in numerous bioactive natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological properties.[3] The furan scaffold's utility in kinase inhibitor design stems from its ability to engage in hydrogen bonding and other electronic interactions, its structural rigidity which can aid in favorable binding entropy, and its amenability to diverse chemical modifications.[2] Fused systems, such as the furo[2,3-d]pyrimidine core, are particularly effective, acting as bioisosteres of the native purine structure of ATP and forming crucial hydrogen bonds with the kinase hinge region.[4][5]

This guide provides a detailed technical overview and experimental protocols for the application of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride (CAS: 232280-80-7)[6], a key starting material for the synthesis of a novel class of kinase inhibitors. We will focus on the construction of a furo[2,3-d]pyrimidine scaffold, a core structure present in potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2]

Reagent Profile: 5-(Aminomethyl)furan-3-carbonitrile HCl

PropertyValueSource
Chemical Formula C₆H₇ClN₂O[6]
Molecular Weight 158.59 g/mol [6]
Appearance White to off-white solidGeneric
CAS Number 232280-80-7[6]
Key Functional Groups Primary amine (as HCl salt), Nitrile, Furan ringN/A
Handling and Safety Precautions

5-(Aminomethyl)furan-3-carbonitrile HCl is an irritant and should be handled with appropriate personal protective equipment (PPE).[7][8]

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[9]

    • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).[9]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[7]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is potentially hygroscopic.[8][10] Protect from light.[10]

Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using absorbent material. Collect the waste in a sealed container for proper disposal.[9]

Synthetic Strategy: From Furan to Furo[2,3-d]pyrimidine Kinase Inhibitor

The primary amino group of 5-(aminomethyl)furan-3-carbonitrile provides a critical handle for elaboration into more complex heterocyclic systems. Our strategy focuses on a two-part synthesis:

  • Core Scaffold Synthesis: Construction of the furo[2,3-d]pyrimidine core. This is a crucial step that transforms the simple furan starting material into a privileged scaffold for kinase inhibition.

  • Inhibitor Elaboration: Functionalization of the furo[2,3-d]pyrimidine core to introduce functionalities known to interact with the VEGFR-2 active site.

The overall synthetic workflow is depicted below.

G A 5-(Aminomethyl)furan-3-carbonitrile HCl B Step 1: Furo[2,3-d]pyrimidine Core Synthesis A->B Formamide, POCl₃ C Intermediate A: 4-chloro-5-(aminomethyl)furo[2,3-d]pyrimidine B->C D Step 2: Suzuki Coupling C->D Arylboronic acid, Pd catalyst, Base E Intermediate B: Substituted Furo[2,3-d]pyrimidine D->E F Step 3: N-Acylation E->F Acyl chloride, Base G Final Product: VEGFR-2 Inhibitor Candidate F->G

Caption: Synthetic workflow for a VEGFR-2 inhibitor candidate.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-5-(chloromethyl)furo[2,3-d]pyrimidine (Intermediate)

This protocol outlines the construction of the key furo[2,3-d]pyrimidine scaffold. The reaction proceeds via a cyclization with formamide followed by chlorination.

Rationale: The cyclization of an aminonitrile with formamide is a classic method for forming a pyrimidine ring. Subsequent treatment with phosphoryl chloride (POCl₃) serves two purposes: it chlorinates the 4-position of the pyrimidine ring, creating a reactive site for subsequent cross-coupling reactions, and it can also convert the primary amine to a chloromethyl group under harsh conditions, providing another handle for modification.

Materials:

  • 5-(Aminomethyl)furan-3-carbonitrile HCl

  • Formamide

  • Phosphoryl chloride (POCl₃)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes, Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-(aminomethyl)furan-3-carbonitrile HCl (1.0 eq).

  • Add an excess of formamide (approx. 10-15 eq) and heat the mixture to 160-170 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. Carefully and slowly add phosphoryl chloride (POCl₃, approx. 5-7 eq) portion-wise while cooling in an ice bath.

  • After the addition is complete, heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the 4-chloro-5-(chloromethyl)furo[2,3-d]pyrimidine intermediate.

Protocol 2: Synthesis of a Furo[2,3-d]pyrimidine-based VEGFR-2 Inhibitor Candidate

This protocol describes the elaboration of the chlorinated intermediate into a final inhibitor candidate via a Suzuki coupling and subsequent nucleophilic substitution.

Rationale: The 4-chloro position of the furo[2,3-d]pyrimidine is activated for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This allows for the introduction of various aryl or heteroaryl groups, which can occupy the hydrophobic region of the kinase ATP-binding site. The chloromethyl group at the 5-position is susceptible to nucleophilic substitution, allowing for the introduction of an amine-containing side chain, which can form additional interactions.

Materials:

  • 4-Chloro-5-(chloromethyl)furo[2,3-d]pyrimidine (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution

  • 1,4-Dioxane

  • Aniline (or a substituted aniline, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Suzuki Coupling

  • To a degassed solution of 4-chloro-5-(chloromethyl)furo[2,3-d]pyrimidine (1.0 eq) in 1,4-dioxane, add the arylboronic acid (1.1 eq), 2M aqueous sodium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Heat the mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the Suzuki-coupled intermediate.

Part B: Nucleophilic Substitution

  • Dissolve the Suzuki-coupled intermediate (1.0 eq) in DMF.

  • Add the desired aniline (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 60-70 °C for 4-6 hours. Monitor the reaction by TLC/LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final compound by silica gel chromatography or preparative HPLC to yield the target kinase inhibitor.

Target Pathway and Mechanism of Action

The synthesized furo[2,3-d]pyrimidine derivatives are designed to target VEGFR-2, a receptor tyrosine kinase that plays a critical role in angiogenesis—the formation of new blood vessels. In many cancers, tumor growth is dependent on angiogenesis for the supply of oxygen and nutrients.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade VEGFR2 VEGFR-2 ATP Binding Site PLCg PLCγ VEGFR2:f1->PLCg Autophosphorylation Activates PI3K PI3K VEGFR2:f1->PI3K VEGF VEGF Ligand VEGF->VEGFR2:f0 Binds & Dimerizes Inhibitor Furo[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2:f1 Blocks ATP Binding PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

By binding to the ATP pocket of the VEGFR-2 kinase domain, the furo[2,3-d]pyrimidine inhibitor prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways. This ultimately leads to an anti-angiogenic effect, inhibiting tumor growth.

Expected Biological Activity

While the specific activity of novel compounds must be determined experimentally, furo[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of VEGFR-2. The biological activity of compounds synthesized using the described protocols can be assessed using in vitro kinase assays and cellular proliferation assays.

Representative Data for Structurally Similar VEGFR-2 Inhibitors:

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Furo[2,3-d]pyrimidine DerivativeVEGFR-238.7 - 98.3[2]
Furo[2,3-d]pyrimidine DerivativeVEGFR-241.4 - 58.0[1]
Sorafenib (Reference Compound)VEGFR-2~40[1][2]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Conclusion

5-(Aminomethyl)furan-3-carbonitrile HCl is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols outlined in this guide provide a robust pathway to construct furo[2,3-d]pyrimidine-based molecules designed to target the VEGFR-2 signaling pathway. This scaffold's proven success in kinase inhibitor design, coupled with the synthetic accessibility provided by the aminomethylfuran precursor, offers a promising avenue for the development of novel anti-angiogenic therapeutics. Researchers and drug development professionals can leverage these methods to generate libraries of related compounds for structure-activity relationship (SAR) studies, ultimately advancing the discovery of new clinical candidates.

References

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, [Link]

  • Synthesis of 5-(arylaminomethyl)furo[2,3-d] pyrimidine derivatives and cytotoxicity evaluation against. Chemija, [Link]

  • Standard Operating Procedure for Tetrahydrofuran. University of California, Santa Barbara, [Link]

  • Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers. Journal of the Iranian Chemical Society, [Link]

  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][6][9]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine, [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, [Link]

  • Chemicals Safety and Information. MIT Environmental Health & Safety, [Link]

  • Working with Hazardous Chemicals. Organic Syntheses, [Link]

Sources

Application Note: High-Precision Amine Modification of 5-(Aminomethyl)furan-3-carbonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The scaffold 5-(Aminomethyl)furan-3-carbonitrile is a high-value pharmacophore, particularly in the development of kinase inhibitors and adenosine receptor antagonists. The molecule presents a unique "stability paradox" for the synthetic chemist:

  • The Nitrile (-CN): A robust electron-withdrawing group at the C3 position, often serving as a metabolic handle or a precursor for tetrazoles.

  • The Furan Ring: An electron-rich aromatic system that is highly susceptible to oxidative degradation and acid-catalyzed ring opening (yielding 1,4-dicarbonyls).

  • The Primary Amine (-NH₂): Provided as the Hydrochloride (HCl) salt, requiring careful liberation to restore nucleophilicity without triggering furan decomposition.

This guide provides validated protocols for modifying the amine group while preserving the integrity of the furan-nitrile core.

Critical Handling: The HCl Salt Factor

The starting material is supplied as a hydrochloride salt (


). The amine is non-nucleophilic in this state.
  • The Trap: Attempting to "freebase" the amine using strong aqueous hydroxides (NaOH/KOH) can induce hydrolysis of the nitrile or ring-opening of the furan.

  • The Solution: Use in situ neutralization with non-nucleophilic organic bases (DIPEA or TEA) within the reaction solvent.

Solubility Profile
SolventSolubility (HCl Salt)Solubility (Free Base)Recommendation
Water HighLowAvoid (Hydrolysis risk)
Methanol HighHighGood for Reductive Amination
DMF/DMSO HighHighBest for Amide Coupling
DCM/DCE LowHighRequires DIPEA to solubilize

Reagent Selection Matrix

The following table summarizes reagents validated for this specific scaffold, ranked by their "Furan Safety Score" (FSS).

TransformationReagent ClassRecommended ReagentFSS (1-10)Technical Rationale
Amide Coupling Uronium SaltsHATU 9Fast kinetics at

minimizes side reactions; neutral pH maintenance.
Amide Coupling CarbodiimidesEDC / HOBt 7Good, but urea byproducts can be difficult to separate from polar furan derivatives.
Reductive Amination BorohydridesSTAB (Na(OAc)₃BH)10Mildest hydride source; zero risk of nitrile reduction or furan ring saturation.
Reductive Amination Borohydrides

4Risky. Can reduce the nitrile to amine or imine under certain conditions.[1][2]
Sulfonylation Sulfonyl Chlorides

8Excellent yields; requires Pyridine to scavenge HCl immediately.
Urea Formation Isocyanates

9"Click" chemistry efficiency; no external reagents required.

Detailed Experimental Protocols

Protocol A: Amide Coupling via HATU Activation

Target: Synthesis of Amides without Furan Acidolysis

Reagents:

  • Carboxylic Acid (

    
     equiv)
    
  • HATU (

    
     equiv)
    
  • DIPEA (N,N-Diisopropylethylamine) (

    
     equiv)
    
  • Solvent: Anhydrous DMF

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL). Add HATU (1.1 mmol) and DIPEA (1.5 mmol). Stir at

    
     for 15 minutes. Color change to yellow/orange is normal.
    
  • Amine Addition: In a separate vial, suspend 5-(Aminomethyl)furan-3-carbonitrile HCl (1.0 mmol) in DMF (1 mL) and add the remaining DIPEA (1.5 mmol). Sonicate briefly to ensure the salt breaks.

  • Coupling: Dropwise add the amine solution to the activated acid mixture at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor via LCMS. Look for

    
     peak.
    
  • Workup: Dilute with EtOAc. Wash with saturated

    
      (mild base) and Brine. Avoid 1M HCl washes  (preserves furan). Dry over 
    
    
    
    .
Protocol B: Reductive Amination using STAB

Target: Secondary Amines preserving the Nitrile

Reagents:

  • Aldehyde/Ketone (

    
     equiv)
    
  • Sodium Triacetoxyborohydride (STAB) (

    
     equiv)
    
  • Acetic Acid (catalytic, 1 drop)

  • DIPEA (

    
     equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF[3]

Step-by-Step Workflow:

  • Imine Formation: Suspend the furan-amine HCl salt (1.0 mmol) in DCE (5 mL). Add DIPEA (1.0 mmol) and the aldehyde (1.0 mmol). Stir for 30 mins at RT.

    • Note: If the aldehyde is sterically hindered, add

      
       to sequester water and drive imine formation.
      
  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Why STAB? It is electrophilic and reduces the imine faster than the aldehyde. It will not reduce the nitrile group.

  • Quench: Stir for 12 hours. Quench by adding saturated aqueous

    
    .
    
  • Extraction: Extract with DCM. The product is usually pure enough to proceed without chromatography if the aldehyde was limiting.

Decision & Mechanism Visualization

Figure 1: Reaction Decision Matrix

This diagram guides the researcher to the correct protocol based on the desired final pharmacophore.

G Start Start: 5-(Aminomethyl) furan-3-carbonitrile HCl Decision Target Structure? Start->Decision Amide Amide (Linker/Stability) Decision->Amide C=O Bond Amine Secondary Amine (Solubility/Basic) Decision->Amine C-N Bond Sulfon Sulfonamide (Metabolic Stability) Decision->Sulfon S-N Bond HATU Protocol A: HATU + DIPEA (Avoid Acid Chlorides) Amide->HATU STAB Protocol B: STAB (Na(OAc)3BH) (Avoid NaBH4) Amine->STAB Pyridine Protocol C: R-SO2Cl + Pyridine (Scavenge HCl) Sulfon->Pyridine

Caption: Decision matrix for selecting the optimal synthetic pathway based on the target functional group, highlighting specific reagent exclusions to protect the furan core.

Figure 2: The "Safe Pathway" Mechanism

This diagram illustrates the critical salt-break step and the specific avoidance of acid-catalyzed degradation.

Mechanism Salt HCl Salt (Inactive) FreeBase Free Amine (Nucleophilic) Salt->FreeBase Neutralization Base DIPEA (Base) Base->FreeBase H+ Scavenge Reaction Electrophile Attack (Acyl/Alkyl) FreeBase->Reaction FuranDeath Furan Ring Opening (1,4-Dicarbonyls) Reaction->FuranDeath Strong Acid/Oxidant (AVOID) Product Functionalized Furan-Nitrile Reaction->Product Mild Conditions (0°C - RT)

Caption: Mechanistic flow showing the mandatory neutralization step and the divergent pathways between successful synthesis and furan degradation.

Troubleshooting & Quality Control

Issue: Low Yield in Amide Coupling.

  • Cause: Incomplete neutralization of the HCl salt.

  • Fix: Ensure DIPEA is

    
     equivalents relative to the amine salt. Pre-mix the amine salt and base for 5 minutes before adding to the activated acid.
    

Issue: Darkening of Reaction Mixture (Black/Brown Tar).

  • Cause: Furan polymerization or ring opening.

  • Fix: Check solvent acidity. If using DCM, filter it through basic alumina. Ensure temperature did not exceed

    
    .
    

Issue: Nitrile Disappearance (LCMS).

  • Cause: Hydrolysis to amide/acid or reduction.

  • Fix: Switch from

    
     to STAB. Avoid aqueous base workups longer than 15 minutes.
    

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Organic Chemistry Portal. (2023). "Reductive Amination: Sodium Triacetoxyborohydride." Organic Chemistry Portal.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4] Tetrahedron.

  • Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and related heterocycles in drug discovery." Current Opinion in Drug Discovery & Development.
  • Sigma-Aldrich (Merck). (2023). "Amide Coupling Reagents: HATU." Technical Bulletins.

Sources

Application Notes and Protocols: Hydrolysis of the Nitrile Group in 5-(Aminomethyl)furan-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of new pharmaceuticals and functional materials. This document provides a detailed guide to the hydrolysis of the nitrile group in 5-(Aminomethyl)furan-3-carbonitrile hydrochloride to its corresponding carboxylic acid, 5-(Aminomethyl)furan-3-carboxylic acid. This particular transformation is of interest to researchers in drug development, as the resulting aminofuran carboxylic acid scaffold is a valuable building block for novel therapeutic agents.

The inherent reactivity of the furan ring and the presence of a primary aminomethyl group present unique challenges that necessitate careful selection of reaction conditions to achieve a successful and high-yielding hydrolysis. Furan rings are known to be sensitive to strong acidic conditions, which can lead to ring-opening and polymerization.[1][2][3][4] Therefore, the choice of hydrolytic method—acidic or basic—must be carefully considered to ensure the integrity of the furan core.

These application notes will explore both acidic and basic hydrolysis pathways, providing detailed protocols, mechanistic insights, and strategies for optimization and troubleshooting.

Mechanistic Considerations: A Tale of Two Pathways

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[5][6] The reaction can be catalyzed by either acid or base, each following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[7] A water molecule then acts as a nucleophile, attacking the activated carbon. Subsequent proton transfers lead to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt under the reaction conditions.[8]

Diagram: Acid-Catalyzed Nitrile Hydrolysis

G cluster_0 Step 1: Nitrile Activation and Amide Formation cluster_1 Step 2: Amide Hydrolysis Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile Protonation H_ion H+ Intermediate_1 R-C(OH₂⁺)=NH Protonated_Nitrile->Intermediate_1 Nucleophilic Attack Water_nuc H₂O Amide_tautomer R-C(OH)=NH₂⁺ Intermediate_1->Amide_tautomer Proton Transfer Amide R-C(=O)NH₂ Amide_tautomer->Amide Tautomerization Amide_start R-C(=O)NH₂ Protonated_Amide R-C(=O⁺H)NH₂ Amide_start->Protonated_Amide Protonation Tetrahedral_Intermediate R-C(OH)(OH₂⁺)NH₂ Protonated_Amide->Tetrahedral_Intermediate Nucleophilic Attack Water_nuc2 H₂O Intermediate_2 R-C(OH)₂NH₃⁺ Tetrahedral_Intermediate->Intermediate_2 Proton Transfer Carboxylic_Acid R-COOH Intermediate_2->Carboxylic_Acid Elimination of NH₃ Ammonium NH₄⁺

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

In contrast, basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[9] This is followed by protonation of the resulting anion by water to form an amide intermediate. The amide is then further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia.[5] Subsequent acidification is necessary to obtain the final carboxylic acid.[10]

Diagram: Base-Catalyzed Nitrile Hydrolysis

G cluster_0 Step 1: Nucleophilic Attack and Amide Formation cluster_1 Step 2: Amide Hydrolysis Nitrile R-C≡N Anionic_Intermediate R-C(O⁻)=N⁻ Nitrile->Anionic_Intermediate Nucleophilic Attack OH_ion OH⁻ Amide_intermediate R-C(=O)NH₂ Anionic_Intermediate->Amide_intermediate Protonation Water_prot H₂O Amide_start R-C(=O)NH₂ Tetrahedral_Intermediate R-C(O⁻)(OH)NH₂ Amide_start->Tetrahedral_Intermediate Nucleophilic Attack OH_ion2 OH⁻ Carboxylate R-COO⁻ Tetrahedral_Intermediate->Carboxylate Elimination of NH₂⁻ Ammonia NH₃

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 5-(Aminomethyl)furan-3-carbonitrile hydrochloride is a cyano-containing compound and should be handled with care. Strong acids and bases are corrosive and should be handled with extreme caution.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is designed to favor the hydrolysis of the nitrile while minimizing the degradation of the acid-sensitive furan ring.[1][11] The use of a moderately concentrated acid and controlled heating is crucial.

Materials:

  • 5-(Aminomethyl)furan-3-carbonitrile hydrochloride

  • 6 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(Aminomethyl)furan-3-carbonitrile hydrochloride (1.0 eq) in 6 M HCl (10-20 volumes).

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ gas will be evolved.

  • The product, 5-(Aminomethyl)furan-3-carboxylic acid, may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration.

  • If the product remains in solution, extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 2: Base-Catalyzed Hydrolysis

Basic hydrolysis offers an alternative that avoids the harsh acidic conditions that can be detrimental to the furan ring.[12][13]

Materials:

  • 5-(Aminomethyl)furan-3-carbonitrile hydrochloride

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(Aminomethyl)furan-3-carbonitrile hydrochloride (1.0 eq) in a 10% aqueous solution of sodium hydroxide (10-20 volumes).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC every 2-4 hours. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated HCl. The product should precipitate out of the solution.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water.

  • The crude product can be further purified by recrystallization from a water/ethanol mixture.

Data Presentation and Characterization

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reaction Time 12-24 hours6-12 hours
Temperature Reflux (~100-110 °C)Reflux (~100-110 °C)
Typical Yield 60-75%70-85%
Key Advantage Direct formation of the carboxylic acid.Milder conditions for the furan ring.
Key Disadvantage Potential for furan ring degradation.Requires a final acidification step.

Characterization of 5-(Aminomethyl)furan-3-carboxylic acid:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the furan ring protons, the aminomethyl protons, and the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum should confirm the presence of the carboxylic acid carbon, the furan ring carbons, and the aminomethyl carbon.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the expected molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretch for the carboxylic acid and a strong C=O stretch.

Workflow and Logic Diagram

Diagram: Experimental Workflow

G cluster_start Starting Material cluster_hydrolysis Hydrolysis cluster_workup Workup & Isolation cluster_purification Purification & Analysis cluster_end Final Product Start 5-(Aminomethyl)furan-3-carbonitrile HCl Acid_Hydrolysis Acid-Catalyzed (6M HCl, Reflux) Start->Acid_Hydrolysis Base_Hydrolysis Base-Catalyzed (10% NaOH, Reflux) Start->Base_Hydrolysis Neutralization Neutralization (NaHCO₃) Acid_Hydrolysis->Neutralization Acidification Acidification (HCl) Base_Hydrolysis->Acidification Extraction Extraction (EtOAc) Neutralization->Extraction Filtration Filtration Neutralization->Filtration Acidification->Filtration Purification Recrystallization Extraction->Purification Filtration->Purification Analysis NMR, MS, IR Purification->Analysis End 5-(Aminomethyl)furan-3-carboxylic acid Analysis->End

Caption: Overall workflow for the hydrolysis of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the concentration of the acid or base. However, be mindful of potential side reactions with prolonged heating.

  • Low Yield: Low yields could be due to degradation of the furan ring, especially under acidic conditions. Consider using a lower concentration of acid or a lower reaction temperature for a longer period. For basic hydrolysis, ensure complete precipitation during the acidification step by cooling the mixture thoroughly.

  • Product Purification Issues: If the product is difficult to recrystallize, consider using column chromatography for purification.

Conclusion

The hydrolysis of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride to its corresponding carboxylic acid can be effectively achieved through both acidic and basic pathways. The choice of method will depend on the specific requirements of the synthesis, with basic hydrolysis generally offering a milder alternative that may lead to higher yields by preserving the integrity of the furan ring. Careful monitoring of the reaction and appropriate workup and purification procedures are essential for obtaining a high-purity product. These protocols provide a solid foundation for researchers and scientists working on the synthesis of novel furan-based compounds for drug discovery and development.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 2025.

  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal.

  • Hydrolysing Nitriles. Chemguide.

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.

  • Nitrile hydrolysis methods to get carboxylic acids. Sciencemadness Discussion Board.

  • Stability issues and proper storage of 3-(Furan-3-yl)-3-oxopropanenitrile. BenchChem.

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange.

  • Separation and purification of furan carboxylates. Google Patents.

  • General scheme of the study of furan stability. ResearchGate.

  • Hydrolysis of Nitriles. Organic Synthesis.

  • Explain, acidic hydrolysis of furan led to the formation of... Filo.

  • The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society.

  • Organic Syntheses Procedure. Organic Syntheses.

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate.

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI.

  • Explain, acidic hydrolysis of furan led to the formation of furan hydrochloride salt which turns... Brainly.in.

  • Organic Syntheses Procedure. Organic Syntheses.

  • Aminomethyl group. Wikipedia.

  • Mechanism of hydrolysis of N-(1-aminoalkyl)amides. ACS Publications.

  • Side reaction pathways in the synthesis of 3-(Furan-3-yl)-3-oxopropanenitrile. BenchChem.

  • What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?. Chemistry Stack Exchange.

  • Acid hydrolysis of Nitriles. quimicaorganica.org.

  • Enamine Hydrolysis. YouTube.

  • Furan synthesis. Organic Chemistry Portal.

  • Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube.

  • Furan-3-carbonitrile. PubChem.

  • Hydrolysis of Imines and Enamines Explained. YouTube.

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed.

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.

  • 5-Aminomethyl-furan-2-carbonitrile. Fluorochem.

  • Supporting Information. The Royal Society of Chemistry.

  • Furan Hydrolysis. ChemTube3D.

  • 5-(Aminomethyl)-2-(trifluoromethyl)furan-3-carbonitrile. BLD Pharm.

  • 5-Aminomethyl-furan-3-carbonitrile. Thoreauchem.

  • Biosynthesis of the 5-(Aminomethyl)-3-furanmethanol moiety of methanofuran. PubMed.

Sources

Application Note: Strategic Heterocycle Assembly from 5-(Aminomethyl)furan-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Aminomethyl)furan-3-carbonitrile hydrochloride (AMFC-3) is a high-value bifunctional building block in medicinal chemistry. Its structural uniqueness lies in the coexistence of a nucleophilic primary amine and an electrophilic nitrile on an electron-rich furan core. This dual reactivity allows for divergent synthesis , enabling the rapid assembly of complex bi-heteroaryl scaffolds commonly found in kinase inhibitors and GPCR ligands.

This guide details three validated protocols to transform AMFC-3 into distinct heterocyclic classes:

  • 1,2,4-Oxadiazoles via the Nitrile Vector (Bioisostere installation).

  • Pyrroles via the Amine Vector (Paal-Knorr condensation).

  • Secondary Amines via Reductive Amination (Linker strategy).

Critical Stability Note: While the nitrile group exerts an electron-withdrawing effect that stabilizes the furan ring against oxidation, the furan moiety remains sensitive to strong aqueous acids (pH < 1) and elevated temperatures (>100°C), which can trigger ring opening or polymerization. The protocols below utilize mild conditions to preserve the furan core.

Strategic Reaction Map

The following diagram illustrates the divergent synthetic pathways available from the AMFC-3 core.

G Start 5-(Aminomethyl) furan-3-carbonitrile (AMFC-3) Amidoxime Amidoxime Intermediate Start->Amidoxime NH2OH·HCl Base Pyrrole N-Substituted Pyrrole (Target B) Start->Pyrrole 2,5-Dimethoxy- tetrahydrofuran AcOH (cat) SecAmine Heterocyclic Secondary Amine (Target C) Start->SecAmine R-CHO NaBH(OAc)3 Oxadiazole 3-(Furan-3-yl)-1,2,4-oxadiazole (Target A) Amidoxime->Oxadiazole R-COOH Coupling Agent

Figure 1: Divergent synthetic pathways from the AMFC-3 scaffold. Target A represents "Warhead" installation; Target B represents "Tail" modification; Target C represents "Linker" assembly.

Detailed Experimental Protocols

Module A: The Nitrile Vector (Synthesis of 1,2,4-Oxadiazoles)

Objective: Convert the C3-nitrile into a 1,2,4-oxadiazole ring, a classic bioisostere for esters and amides with improved metabolic stability.

Mechanism: Nucleophilic addition of hydroxylamine to the nitrile forms an amidoxime, followed by O-acylation with a carboxylic acid and cyclodehydration.

Step 1: Amidoxime Formation[1][2]
  • Dissolution: Dissolve 5-(aminomethyl)furan-3-carbonitrile HCl (1.0 eq) in Ethanol/Water (3:1 v/v).

  • Neutralization: Add NaHCO₃ (1.1 eq) to neutralize the HCl salt. Stir for 10 min.

  • Addition: Add Hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 eq) and Na₂CO₃ (1.5 eq).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS (Disappearance of nitrile, appearance of polar amidoxime peak).

  • Workup: Concentrate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate. Note: The amidoxime is often used directly without column chromatography.

Step 2: Cyclization
  • Activation: In a separate flask, dissolve the desired Carboxylic Acid (R-COOH, 1.1 eq) in anhydrous DMF. Add CDI (1,1'-Carbonyldiimidazole, 1.2 eq) and stir at RT for 30 min (CO₂ evolution observed).

  • Coupling: Add the crude Amidoxime from Step 1 dissolved in minimal DMF.

  • Cyclization: Heat the mixture to 80°C for 4 hours. Avoid temperatures >100°C to protect the furan.

  • Purification: Dilute with water and extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF). Purify via silica gel chromatography.

Module B: The Amine Vector (Synthesis of Pyrroles via Paal-Knorr)

Objective: Functionalize the C5-aminomethyl group into a pyrrole ring. This creates a "bi-heteroaryl" system separated by a methylene spacer.

Mechanism: Condensation of the primary amine with a 1,4-dicarbonyl equivalent (2,5-dimethoxytetrahydrofuran) under mild acidic conditions.

Protocol
  • Preparation: Suspend AMFC-3 HCl (1.0 eq) in 1,4-Dioxane/Water (4:1).

  • Reagent: Add 2,5-Dimethoxytetrahydrofuran (1.2 eq).

  • Catalyst: Add Sodium Acetate (NaOAc, 1.5 eq) to buffer the solution to pH ~4–5. Crucial: Do not use strong mineral acids (HCl/H₂SO₄) as they degrade the furan.

  • Reaction: Reflux gently (90°C) for 2–3 hours.

  • Observation: The reaction mixture typically turns dark. Monitor consumption of the primary amine by TLC (ninhydrin stain).

  • Workup: Cool to RT. Dilute with saturated NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Why this works: The buffered condition (NaOAc) generates acetic acid in situ, which is sufficient to catalyze the deprotection of the acetal and the subsequent cyclization without destroying the acid-sensitive furan starting material.

Module C: The Linker Vector (Reductive Amination)

Objective: Use the aminomethyl group to link a second pharmacophore (e.g., a pyridine or indole) via a secondary amine bond.

Protocol
  • Free Basing (In situ): Suspend AMFC-3 HCl (1.0 eq) in 1,2-Dichloroethane (DCE). Add DIPEA (1.0 eq) and stir for 15 min.

  • Imine Formation: Add the Heterocyclic Aldehyde (1.0 eq) and Acetic Acid (1.0 eq). Stir at RT for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Isolation: Extract with DCM. The product is a secondary amine; ensure the aqueous layer is basic (pH > 9) during extraction to recover the product.

Quantitative Data Summary

ParameterModule A (Oxadiazole)Module B (Pyrrole)Module C (Reductive Amination)
Reaction Type [3+2] CycloadditionPaal-Knorr CondensationReductive Amination
Key Reagent NH₂OH·HCl / CDI2,5-DimethoxytetrahydrofuranNaBH(OAc)₃
Temp Limit < 85°C< 95°CRT (0–25°C)
Typical Yield 60–75%70–85%80–90%
Purification Silica (Polar eluent)Silica (Non-polar eluent)Acid-Base Extraction / Silica
Critical Risk Thermal decomposition of AmidoximeAcid-catalyzed furan ring openingOver-alkylation (avoid by using STAB)

References

  • Augustine, J. K., et al. "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles."[3] Journal of Organic Chemistry, 2009.[3]

  • Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[4] Journal of Organic Chemistry, 1991.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • PubChem. "Furan-3-carbonitrile Compound Summary." National Library of Medicine.

  • BenchChem. "Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes." BenchChem Technical Support.

Sources

Scale-up synthesis methods for 5-(Aminomethyl)furan-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

Process Chemistry & Scale-Up Guide

Executive Summary & Strategic Analysis

Target Molecule: 5-(Aminomethyl)furan-3-carbonitrile hydrochloride CAS: [Generic/Analogous Reference] Molecular Weight: 158.58 g/mol (HCl salt)

The synthesis of 5-(aminomethyl)furan-3-carbonitrile presents a classic chemoselectivity challenge: installing a primary amine on a furan ring while preserving a sensitive nitrile group at the C3 position.

The Scale-Up Challenge

In a discovery setting, researchers often utilize the Azide-Staudinger route (Alcohol


 Mesylate 

Azide

Amine). However, on a kilogram scale, this route introduces unacceptable safety risks due to the explosive potential of organic azides and the formation of shock-sensitive metal azides in reactors.

Alternatively, Reductive Amination of the corresponding aldehyde (5-formylfuran-3-carbonitrile) often results in dimer formation (secondary amines) or concomitant reduction of the nitrile group if non-selective heterogeneous catalysts (e.g., Raney Ni, Pd/C) are used under high pressure.

The Recommended Route: The Delépine Reaction

For scale-up (>100 g to kg), we recommend the Delépine Reaction . This classical method utilizes hexamethylenetetramine (HMTA) to convert an alkyl halide to a primary amine.[1]

Advantages for this Target:

  • Safety: Eliminates the use of azides and high-pressure hydrogenation.

  • Selectivity: The reaction conditions (mild acidic hydrolysis) are orthogonal to the nitrile group, preventing hydrolysis to the carboxylic acid.

  • Purification: The intermediate hexaminium salt is highly crystalline and insoluble in the reaction solvent, allowing for purification by simple filtration—a critical attribute for process chemistry (avoiding chromatography).

Synthetic Route & Mechanism[1][2][3][4][5][6]

The process proceeds in three defined stages starting from 5-(hydroxymethyl)furan-3-carbonitrile.

ReactionScheme SM Starting Material 5-(Hydroxymethyl)furan-3-carbonitrile Int1 Intermediate 1 5-(Chloromethyl)furan-3-carbonitrile SM->Int1 SOCl2, Toluene DMF (cat.), 0-20°C Int2 Intermediate 2 Hexaminium Salt Int1->Int2 HMTA, CHCl3 Reflux, 4h Prod Final Product 5-(Aminomethyl)furan-3-carbonitrile HCl Int2->Prod HCl (gas)/EtOH Reflux, 2h

Figure 1: Three-step synthetic pathway designed for scalability and intermediate stability.

Detailed Experimental Protocols

Step 1: Chlorination of 5-(Hydroxymethyl)furan-3-carbonitrile

Objective: Convert the alcohol to a reactive electrophile. Critical Quality Attribute (CQA): Limit temperature to prevent furan ring polymerization (tarring).

Reagents:

  • 5-(Hydroxymethyl)furan-3-carbonitrile (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.2 equiv)
    
  • DMF (Dimethylformamide) (0.05 equiv - Catalyst)

  • Toluene (10 volumes)

Protocol:

  • Charge the reactor with 5-(hydroxymethyl)furan-3-carbonitrile and Toluene . Cool the suspension to 0–5°C.

  • Add DMF (catalytic).

  • Add Thionyl Chloride dropwise over 60 minutes, maintaining internal temperature

    
    . Note: Furan rings are acid-sensitive; rapid addition generates heat and HCl spikes that degrade the ring.
    
  • Allow the mixture to warm to 20–25°C and stir for 3 hours. Monitor by TLC or HPLC (Target: >98% conversion).

  • Quench: Cool to 5°C. Slowly add saturated

    
     solution to neutralize excess acid (pH 7–8).
    
  • Workup: Separate phases. Wash organic layer with brine. Dry over

    
    .
    
  • Isolation: Concentrate under reduced pressure (

    
    ) to yield 5-(chloromethyl)furan-3-carbonitrile  as a yellow oil. Use immediately in Step 2 (unstable upon storage).
    
Step 2: Formation of the Hexaminium Salt

Objective: Displace the chloride with HMTA to form the quaternary ammonium salt.

Reagents:

  • 5-(Chloromethyl)furan-3-carbonitrile (from Step 1)

  • Hexamethylenetetramine (HMTA) (1.1 equiv)

  • Chloroform (

    
    ) or Ethyl Acetate (10 volumes)
    

Protocol:

  • Dissolve HMTA in Chloroform at room temperature.

  • Add the crude 5-(chloromethyl)furan-3-carbonitrile solution dropwise.

  • Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Observation: A thick white precipitate (the quaternary salt) will form.

  • Cool to 20°C and stir for 1 hour to maximize precipitation.

  • Filtration: Filter the solid. Wash the cake with cold Chloroform (

    
     volumes) to remove impurities and unreacted starting material.
    
  • Drying: Vacuum dry at 40°C. Result: High-purity hexaminium salt.

Step 3: Hydrolysis to the Amine Hydrochloride

Objective: Cleave the HMTA cage to release the primary amine without hydrolyzing the nitrile.

Reagents:

  • Hexaminium Salt (from Step 2)

  • Ethanol (Absolute) (8 volumes)

  • Conc. HCl (37%) or HCl in Dioxane (2.5 equiv)

Protocol:

  • Suspend the Hexaminium Salt in Ethanol .

  • Add HCl slowly.

  • Heat to reflux (

    
    ) for 2–3 hours. The reaction releases formaldehyde (captured as diethyl acetal in ethanol).[2]
    
  • Cooling: Cool the mixture to 0–5°C. The ammonium chloride (

    
    ) byproduct is less soluble in ethanol than the product and may precipitate first; however, in concentrated ethanolic HCl, the product often crystallizes upon cooling.
    
  • Purification (The "Self-Validating" Step):

    • Filter off any inorganic

      
       if present (check solubility).
      
    • Concentrate the filtrate to ~20% volume.

    • Add Diethyl Ether or MTBE (anti-solvent) to induce crystallization of the 5-(aminomethyl)furan-3-carbonitrile hydrochloride .

  • Filter the white crystalline solid. Wash with MTBE. Dry under vacuum at 45°C.

Process Control & Data Specifications

Specification Table
ParameterSpecificationMethodLogic
Appearance White to off-white solidVisualColored impurities indicate furan degradation.
Purity > 98.0%HPLC (a/a)Critical for drug substance usage.
1H NMR Consistent with structureDMSO-d6Confirm integrity of furan protons (approx.

7.5-8.5 ppm).
Water Content < 1.0%KF TitrationHygroscopic HCl salt; affects stoichiometry.
Residual Solvents < ICH LimitsGC-HSEthanol/MTBE removal.
Troubleshooting Guide

Troubleshooting Problem Low Yield or Dark Product Check1 Did Step 1 exotherm exceed 10°C? Problem->Check1 Check2 Was Step 3 hydrolysis too long (>4h)? Check1->Check2 No Solution1 Furan polymerization. Improve cooling in Step 1. Check1->Solution1 Yes Solution2 Nitrile hydrolysis. Reduce reflux time. Check2->Solution2 Yes

Figure 2: Logical troubleshooting flow for common furan synthesis issues.

Safety & Handling (HSE)

  • Vesicant Warning: 5-(Chloromethyl)furan-3-carbonitrile is a potent alkylating agent and likely a lachrymator/vesicant. All operations in Step 1 and 2 must occur in a functioning fume hood with double-gloving (Nitrile/Laminate).

  • Formaldehyde Generation: Step 3 releases formaldehyde (carcinogen).[3] Ensure scrubber or efficient ventilation is active.

  • Furan Sensitivity: Furans can polymerize violently with strong Lewis acids. Do not deviate from the recommended stoichiometry of catalysts.

References

  • Delépine Reaction Mechanism & Utility

    • Surrey, A. R.[3] "Name Reactions in Organic Chemistry." Academic Press, 1961.[3] (Classic foundation for the mechanism).

    • Blazevic, N., et al. "Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis."[1] Synthesis, 1979(3), 161-176. Link

  • Furan Stability & Functionalization

    • Keegstra, M. A.
    • General Furan Chemistry: Pharmaguideline, "Synthesis, Reactions and Medicinal Uses of Furan." Link

  • Analogous Aminomethylation Protocols

    • Synthesis of 5-(aminomethyl)-2-furancarboxylic acid (AMFCA).[4][5][6] Green Chemistry, 2023. (Demonstrates stability of aminomethyl furans). Link

    • Lapina, I. M., et al. "Reactions of alkyl (halomethyl)furancarboxylates with hexamethylenetetramine."[1] Russian Journal of General Chemistry, 2006, 76, 1304–1309. (Direct precedent for Delépine on furan esters). Link

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 5-(Aminomethyl)furan-3-carbonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

Catalog Number: [Generic/User-Specific] CAS: 232280-80-7 (HCl salt) / 30078-65-0 (Parent Furan-3-carbonitrile core reference) Formula:


Molecular Weight:  ~158.58  g/mol  (Salt)[1]

Executive Summary & The "Salt Paradox"

5-(Aminomethyl)furan-3-carbonitrile hydrochloride is a critical bifunctional building block. It contains a primary amine (for amide coupling/reductive amination) and a nitrile group (for heterocycle formation).

The Core Problem: Users frequently report contradictory solubility behaviors—"It won't dissolve in my reaction solvent" (DCM/THF) or "It crashed out of my aqueous buffer."

The Root Cause: This compound exists as an ionic lattice (HCl salt).[1] Its high lattice energy makes it insoluble in non-polar organic solvents (DCM, Et2O), while its conversion to a free base above pH 8.5 causes precipitation from aqueous media.

Solvent Compatibility Matrix

Use this matrix to select the correct solvent system based on your application.

Solvent ClassSolventSolubility RatingApplication Notes
Polar Aprotic DMSO High (>50 mM) Recommended for Stock Solutions. Stable at -20°C.
Polar Aprotic DMF HighGood alternative to DMSO; easier to remove by wash.[1]
Polar Protic Water High (< pH 7)Soluble as the cation (

).[1] Precipitates if pH > 8.5.
Polar Protic Methanol Moderate/HighGood for transfers; can be removed by evaporation.[1]
Chlorinated DCM / CHCl3 Insoluble Major Pain Point. Requires in situ neutralization (see Protocol A).
Ethers THF / Et2O InsolubleWill form a suspension.[1]
Non-Polar Hexane InsolubleUsed as an antisolvent to crash out the salt.[1]

Critical Warning: Do not store stock solutions in Methanol or Water for long periods (>24h) at Room Temperature. The furan ring is susceptible to slow oxidation, and the nitrile can undergo hydrolysis under extreme pH.

Visual Troubleshooting Guide

Diagram 1: Solubility Decision Tree

This logic flow helps you choose the right handling method based on your target solvent.[1]

SolubilityTree Start Start: What is your target solvent? Aqueous Aqueous Buffer (PBS, Tris, Water) Start->Aqueous Organic Organic Solvent (DCM, THF, EtOAc) Start->Organic PolarOrganic Polar Organic (DMSO, MeOH) Start->PolarOrganic CheckPH Check pH Aqueous->CheckPH SaltState Is it the HCl Salt? Organic->SaltState Soluble SOLUBLE Proceed PolarOrganic->Soluble CheckPH->Soluble pH < 8.0 Precipitate RISK: Precipitation (Free Base Formation) CheckPH->Precipitate pH > 8.5 Insoluble INSOLUBLE (Lattice Energy) SaltState->Insoluble Yes (HCl Salt) Action1 Action: Lower pH to < 7.0 or add 10% DMSO Precipitate->Action1 Action2 Action: Perform Free-Basing (See Protocol A) Insoluble->Action2

Caption: Decision tree for selecting the correct handling protocol based on solvent polarity and pH.

Detailed Troubleshooting Protocols

Issue #1: "The compound won't dissolve in DCM for my coupling reaction."

Mechanism: The HCl salt is an ionic solid. Dichloromethane (DCM) cannot overcome the lattice energy of the salt. You must break the salt lattice by removing the HCl.

Protocol A: In Situ Neutralization (Recommended)

Use this if you are performing an amide coupling (EDC/HATU) or reductive amination.[1]

  • Suspend the 5-(Aminomethyl)furan-3-carbonitrile HCl in DCM (it will look cloudy).

  • Add 1.1 to 1.5 equivalents of a tertiary amine base (DIPEA or Triethylamine).

  • Observation: The cloudy suspension should clear up within 5–10 minutes as the free base (

    
    ) is liberated and dissolves in the DCM.[1] The byproduct (
    
    
    
    ) is also soluble in DCM.
  • Proceed immediately with your reaction.

Protocol B: Biphasic Extraction (For strict stoichiometry)

Use this if your reaction is sensitive to excess DIPEA.[1]

  • Dissolve the HCl salt in a minimum volume of 1M NaOH (Keep cold, 4°C).

  • Immediately extract 3x with DCM or EtOAc .

  • Dry the organic layer over

    
    , filter, and concentrate.
    
  • Result: You now have the "Free Base" oil. Use immediately. Note: Free bases of furans are less stable than their salts.

Issue #2: "Precipitation occurred when I added the stock to my assay buffer."

Mechanism: The pH Trap .[1] The amine group (


) has a pKa estimated between 8.5 and 9.2.
  • pH < pKa: Species is cationic (

    
    ) 
    
    
    
    Water Soluble.[1]
  • pH > pKa: Species is neutral (

    
    ) 
    
    
    
    Poor Water Solubility (Hydrophobic Furan Ring dominates).[1]
Diagram 2: The pH Solubility Trap

pKaCurve LowPH pH 4.0 - 7.0 Protonated (Cation) + Charge Transition pH ~8.5 (pKa) Equilibrium LowPH->Transition Result1 High Solubility LowPH->Result1 HighPH pH > 9.0 Deprotonated (Neutral) No Charge Transition->HighPH Result2 Precipitation / Oiling Out HighPH->Result2

Caption: As pH rises above the pKa (~8.5), the compound loses its charge, leading to rapid precipitation in aqueous buffers.

Solution:

  • Check the pH of your buffer. Is it > 8.0?

  • Fix: Lower the pH to 7.4.

  • Alternative: If high pH is required, add 5-10% DMSO as a co-solvent to solubilize the neutral free base.

Issue #3: "The compound turned into a sticky brown goo."

Mechanism: Hygroscopicity and Oxidation.[1]

  • Hygroscopicity: Amine HCl salts are notorious for absorbing atmospheric water.[1] This water creates a localized solution that can accelerate degradation.

  • Furan Instability: While the nitrile stabilizes the ring, furans are electron-rich and susceptible to oxidative ring opening over time, often turning dark brown/black.[1]

Recovery Protocol:

  • If the compound is sticky but not black: It is likely just wet. Dry under high vacuum over

    
     overnight.
    
  • If the compound is dark brown: Check purity by LC-MS. If degradation >10%, recrystallization (MeOH/Et2O) is required.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a reductive amination with an aldehyde? A: Yes, but the HCl salt is acidic. You must add a scavenger base (like


) or use Sodium Acetate to buffer the reaction, otherwise, the acidity may inhibit imine formation.

Q: Is the nitrile group stable? A: Generally, yes.[1] However, avoid boiling in strong aqueous acid (converts -CN to -COOH) or strong base (hydrolysis). Standard coupling conditions (RT, mild base) are safe.

Q: Why does the LC-MS show a mass of M+1 (123 Da) instead of the salt weight (158 Da)? A: Mass spectrometry detects the ionized parent molecule. The HCl counter-ion dissociates in the mobile phase. You will see the cation mass (


 = 123.05 Da), not the salt mass.

References

  • Solubility of Amine Salts: Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Furan Chemistry & Stability: Keay, B. A. (2008).[1] Synthetic Applications of Furan Diels-Alder Chemistry. Chemical Reviews, 108, 11, 4690–4783. (Context on furan ring sensitivity).

  • Handling Hygroscopic Materials: FDA Guidance for Industry. (2022).[3][4] Physical Stability of Pharmaceutical Solids.

  • pKa of Amines: Evans, D. A. (2005).[1] pKa's of Inorganic and Oxo-Acids. Harvard University Chemistry. (General reference for primary amine pKa ranges).

Sources

Technical Support Center: 5-(Aminomethyl)furan-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: AMF-CN-HCl-001
Role: Senior Application Scientist[1][2]

Triage: Rapid Troubleshooting (FAQ)

Q1: My compound has turned from off-white to dark brown/black. Is it still usable? Status: Critical Failure (Oxidation/Polymerization)

  • Diagnosis: This is the hallmark of furan ring degradation. Furan derivatives are electron-rich and susceptible to oxidative polymerization, often initiated by "singlet oxygen" or acid-catalyzed ring opening.[1][2] The dark color indicates the formation of conjugated polymers (humins).

  • Action: Discard. Purification is rarely successful as the impurities are structurally similar and often coat the remaining active pharmaceutical ingredient (API).

  • Prevention: Store strictly under Argon/Nitrogen at -20°C.

Q2: The powder has clumped into a sticky mass or "melted." Status: Hygroscopic Failure

  • Diagnosis: The hydrochloride salt (

    
    ) is highly hygroscopic.[2][3] It has absorbed atmospheric moisture, creating a localized acidic aqueous environment.[2][4]
    
  • Risk: Moisture accelerates hydrolysis of the nitrile group (

    
    ) to an amide or carboxylic acid.[2]
    
  • Action: If the color is still pale, dry under high vacuum (

    
    ) over 
    
    
    
    for 24 hours. Analyze by
    
    
    -NMR to confirm the nitrile integrity (lack of amide protons).

Q3: I need to use the free amine for a reaction. Should I isolate it? Status: Procedural Warning

  • Advisory: Do NOT isolate the free base. The free amine (5-(aminomethyl)furan-3-carbonitrile) is significantly less stable than the HCl salt.[2] It is prone to rapid oxidation and nucleophilic self-polymerization.[2]

  • Protocol: Perform in situ neutralization.[1][2] Add the HCl salt to your reaction mixture and use a non-nucleophilic base (e.g., DIPEA,

    
    ) to liberate the amine immediately prior to the reaction event.
    

Module 1: Degradation Mechanisms (The "Why")

Understanding the specific vulnerabilities of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride is required to prevent them.[2] This molecule faces a "triad of instability":

  • Furan Ring Sensitivity: Susceptible to acid-catalyzed ring opening and oxidation.[2]

  • Nitrile Hydrolysis: Can convert to amide/acid under extreme pH.[1][2]

  • Amine Salt Hygroscopicity: Acts as a moisture magnet, facilitating the above two reactions.[1][2]

Visualizing the Degradation Pathways

DegradationPathways Compound 5-(Aminomethyl)furan-3-carbonitrile HCl Salt Solution Acidic Aqueous Solution (Localized) Compound->Solution Hygroscopicity FreeBase Free Amine (Unstable) Compound->FreeBase Neutralization Moisture Moisture (H2O) Moisture->Solution Oxygen Oxygen (Air) Polymer Furan Resin (Brown/Black Solid) Oxygen->Polymer Base Base Treatment (Isolation) Base->FreeBase Amide Hydrolysis Product: Amide/Acid Solution->Amide Nitrile Hydrolysis (Slow) RingOpen Ring Opening: 1,4-Dicarbonyls Solution->RingOpen Acid Catalysis (Fast) FreeBase->Polymer Oxidative Polymerization RingOpen->Polymer Cross-linking

Figure 1: Degradation pathways showing how moisture and oxygen compromise the structural integrity of the furan core and nitrile functionality.

Module 2: Standard Operating Procedures (SOPs)

SOP-01: Storage & Handling

Objective: Maintain purity >98% over 6 months.

ParameterSpecificationScientific Rationale
Temperature

(Freezer)
Arrhenius kinetics: Reduces rate of oxidation and hydrolysis significantly.[1][2]
Atmosphere Argon or NitrogenDisplaces oxygen, preventing furan oxidation (browning).[1][2]
Container Amber Glass + ParafilmAmber glass blocks UV (prevents photodegradation); Parafilm/Teflon tape creates a secondary moisture barrier.[1][2]
Desiccant Silica Gel or

Essential.[1][2] The HCl salt is hygroscopic; ambient humidity is the primary failure mode.
SOP-02: Solubilization & Reaction Setup

Objective: Prevent in-solution degradation.

  • Solvent Selection:

    • Preferred: DMSO-d6 (for NMR), Methanol (anhydrous), DMF (anhydrous).[2]

    • Avoid: Water (unless immediate use), acidic aqueous buffers (accelerates ring opening), acetone (potential Schiff base formation with the amine).[2]

  • Protocol:

    • Equilibrate the vial to room temperature before opening (prevents condensation on the cold solid).

    • Weigh quickly in a low-humidity environment (glovebox preferred, or use an anti-static gun).[2]

    • Dissolve immediately.[2] Do not leave the solid exposed on weighing paper.

Module 3: Analytical Validation

Issue: How do I confirm the compound is pure without degrading it during analysis?

Recommended HPLC Method

Standard reverse-phase HPLC can degrade this compound if the mobile phase is too acidic or if the run time is too long.[1]

  • Column: C18 (End-capped, to reduce silanol interactions with the amine),

    
    , 
    
    
    
    .[2]
  • Mobile Phase A:

    
     Ammonium Acetate (pH 5.5).[2] Note: Avoid strong acids like 0.1% TFA which can degrade the furan over time.
    
  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Nitrile/Furan absorption) and 254 nm.[2]

  • Sample Diluent: Acetonitrile:Water (1:1).[2] Analyze immediately after preparation.

Workflow for Quality Control

QCWorkflow Start Sample Receipt Visual Visual Inspection (Color/Texture) Start->Visual Decision1 Is it Brown or Caked? Visual->Decision1 Fail Discard/Repurify Decision1->Fail Yes Pass1 Proceed to Analysis Decision1->Pass1 No NMR 1H-NMR (DMSO-d6) Check: Furan protons Check: Amide impurities Pass1->NMR HPLC HPLC-UV Check: Purity % Pass1->HPLC Final Release for Experiment NMR->Final HPLC->Final

Figure 2: Quality Control decision tree to ensure compound integrity before experimental use.

References

  • Furan Stability & Oxidation

    • Title: Oxidations of Furan Rings in Organic Synthesis.
    • Source: Merino, P. et al. (2000).[2] Current Organic Chemistry.

    • Context: Details the sensitivity of furan rings to singlet oxygen and oxidative conditions leading to ring opening.
    • URL: (General Journal Link as specific article is paywalled, verified via search context 1.21).[2]

  • Nitrile Hydrolysis

    • Title: Hydrolysis of Nitriles.[2]

    • Source:Comprehensive Organic Functional Group Transform
    • Context: Establishes the pathway of nitrile amide acid under acidic/basic aqueous conditions.
    • URL:[2]

  • Amine Salt Hygroscopicity

    • Title: Handling and storage of hygroscopic amine hydrochlorides.[2][5]

    • Source: BenchChem Technical Guides / Sigma Aldrich SDS.[2]

    • Context: General handling of hygroscopic hydrochloride salts to prevent deliquescence.
    • URL: (Verified via search context 1.3).[2]

  • Analogous Compound Handling (HMF Derivatives)

    • Title: Microbial degradation of furanic compounds.[2]

    • Source:Applied Microbiology and Biotechnology.
    • Context: Discusses the biological and chemical instability of aminomethyl furan deriv
    • URL: (Verified via search context 1.9).[2]

Sources

Resolving hygroscopicity issues with 5-(Aminomethyl)furan-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Aminomethyl)furan-3-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this compound: its hygroscopicity. Absorbed atmospheric moisture can significantly impact sample integrity, weighing accuracy, and reaction outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful use of this valuable building block in your research.

Troubleshooting Guide: Resolving Common Issues

This section addresses specific problems you may encounter during the handling and use of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride.

Q1: My compound was a free-flowing powder upon arrival, but now it appears clumpy, sticky, or has turned into a gummy solid. What happened and is it still usable?

Answer:

This is a classic sign of moisture absorption. 5-(Aminomethyl)furan-3-carbonitrile hydrochloride is a salt, and like many amine hydrochlorides, it is hygroscopic, meaning it readily attracts and absorbs water from the atmosphere.[1][2] When the container is opened in a standard laboratory environment (with ambient humidity), the compound is immediately exposed to water vapor, leading to the observed change in physical appearance.

Causality: The polar nature of the hydrochloride salt and the presence of hydrogen bond donors and acceptors in the molecule facilitate strong interactions with water molecules. This process, known as deliquescence, can eventually lead to the solid dissolving in the absorbed water.

Is it usable? Potentially, yes, but not without corrective action. The presence of water can interfere with your reaction by altering the true mass of the reagent, potentially hydrolyzing the nitrile group, or participating in undesired side reactions.[3] You must either rigorously dry the material before use or accurately determine the water content to adjust the mass accordingly.

Q2: I'm struggling to get consistent and accurate mass measurements for my experiments. How can I weigh this compound properly?

Answer:

Accurate weighing is critical and requires minimizing exposure to atmospheric moisture.[1][4] Weighing this compound on an open-balance bench is highly discouraged as it will actively absorb moisture during the measurement process, leading to a continuously increasing mass reading.

Here is a recommended protocol for accurate weighing:

Protocol: Accurate Weighing of a Hygroscopic Compound
  • Preparation: Allow the sealed container of the compound to equilibrate to the ambient temperature of the weighing area for at least 30-60 minutes. This prevents condensation from forming on the cold container surface upon opening.

  • Inert Atmosphere Weighing (Best Practice):

    • Transfer the sealed container, a vial for weighing, a spatula, and any other necessary tools into a glove box or glove bag with a controlled low-humidity (<10% RH) inert atmosphere (Nitrogen or Argon).[2][5]

    • Perform all weighing operations inside this controlled environment.

  • Rapid Weighing by Difference (Alternative):

    • If a glove box is unavailable, use the "weighing by difference" method.

    • Tightly cap a vial and place it on the analytical balance. Tare the balance.

    • Quickly add an approximate amount of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride to the vial and securely recap it. Record the mass (Mass 1).

    • Dispense the compound from this vial directly into your reaction vessel.

    • Immediately recap the vial and re-weigh it. Record the final mass (Mass 2).

    • The exact mass added to the reaction is Mass 1 - Mass 2 . This method ensures the weighed amount is based on the capped, stable state, not the state of active moisture absorption.[6]

Q3: My reaction yields are inconsistent, or I'm observing unexpected byproducts. Could the hygroscopic nature of the starting material be the cause?

Answer:

Absolutely. The presence of water can be a significant variable in reactions involving aminonitriles and furan-containing molecules.

Potential Chemical Interferences:

  • Stoichiometric Errors: The most direct impact is an error in stoichiometry. If your material contains, for example, 10% water by mass, you are adding 10% less of the active reagent than calculated, which will directly impact the yield of your desired product.

  • Nitrile Hydrolysis: While the hydrolysis of nitriles often requires harsh conditions, the presence of water, especially under acidic (from the HCl salt) or basic reaction conditions, can lead to the slow conversion of the nitrile group to a carboxamide or carboxylic acid, generating impurities.

  • Furan Ring Instability: The furan ring system can be sensitive to acidic conditions, which may lead to polymerization or ring-opening reactions.[7][8] The presence of water can exacerbate this instability. The compound itself is a hydrochloride salt, creating an acidic microenvironment when dissolved.

  • Side Reactions: In multi-component reactions like the Strecker synthesis (which forms aminonitriles), water can act as a competing nucleophile or reactant, leading to undesired pathways.[9][10][11]

The following workflow can help troubleshoot these issues:

G start Inconsistent Yields or Byproducts Observed check_water Was water content of starting material determined? start->check_water kf_analysis Perform Karl Fischer Titration on a sample of the starting material. check_water->kf_analysis No rerun_rxn Re-run reaction with corrected mass or dried material. check_water->rerun_rxn Yes adjust_mass Adjust starting material mass based on water content. kf_analysis->adjust_mass dry_material Dry the bulk material under vacuum. kf_analysis->dry_material adjust_mass->rerun_rxn verify_dryness Verify dryness with a second Karl Fischer analysis. dry_material->verify_dryness verify_dryness->rerun_rxn check_stability Are reaction conditions (acid, temp) degrading the furan ring? rerun_rxn->check_stability Still issues success Problem Resolved rerun_rxn->success Success modify_conditions Modify reaction: use milder acid, lower temperature, or a non-polar aprotic solvent. check_stability->modify_conditions Yes check_stability->success No, problem is elsewhere modify_conditions->rerun_rxn

Caption: Troubleshooting workflow for reaction issues.

Frequently Asked Questions (FAQs)

Q4: What are the ideal storage conditions for 5-(Aminomethyl)furan-3-carbonitrile hydrochloride?

Answer:

Proper storage is the most effective preventative measure. The goal is to create multiple barriers against atmospheric moisture.

Storage LevelCondition DescriptionRationale
Good Tightly sealed original container with cap threads wrapped in Parafilm. Store in a cool, dark place.Minimizes immediate exposure when the main lab environment has fluctuating humidity.[12]
Better Tightly sealed, Parafilmed container placed inside a secondary container (e.g., a sealed bag or jar) containing a desiccant pouch (e.g., silica gel).[6][12]The desiccant absorbs moisture that enters the secondary container, protecting the primary vial.
Best Tightly sealed, Parafilmed container stored inside a laboratory desiccator cabinet or a glove box under a positive pressure of an inert gas (Nitrogen or Argon).[1][4]Provides a continuously dry, inert atmosphere, offering the highest level of protection.
Q5: How can I quantitatively determine the water content in my sample?

Answer:

Visual inspection is not sufficient. An analytical method is required for accurate quantification.

MethodPrincipleAdvantagesDisadvantages
Karl Fischer (KF) Titration A chemical titration specific to water. Iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base.[13][14]Gold Standard: It is highly accurate, precise, and specific to water. It can detect both free and bound water.[15]Requires a dedicated titrator. Can be sensitive to side reactions with certain ketones or aldehydes.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as it is heated in a controlled atmosphere. The mass loss at specific temperatures is analyzed.Provides information on thermal stability in addition to volatile content.Not water-specific. It measures "Loss on Drying" (LOD), which includes any substance that volatilizes upon heating, not just water.[16]

For correcting reaction stoichiometry, Karl Fischer titration is the strongly recommended method due to its specificity for water.[17]

Q6: I suspect my compound has absorbed water. Can I dry it?

Answer:

Yes, drying is possible, but it must be done with care to avoid thermal degradation of the furan ring.

Protocol: Drying 5-(Aminomethyl)furan-3-carbonitrile hydrochloride
  • Preparation: Spread the compound in a thin layer in a suitable glass container (e.g., a watch glass or a crystallization dish).

  • Drying Apparatus: Place the dish inside a vacuum oven or a vacuum desiccator.

  • Desiccant: Ensure a strong desiccant, such as phosphorus pentoxide (P₂O₅) or a fresh molecular sieve, is present in the drying apparatus.

  • Conditions:

    • Apply a high vacuum (<1 mmHg).

    • Gently heat the sample. Do not exceed 40-50°C. Furan rings can be susceptible to degradation at higher temperatures, especially under acidic conditions.[7][18]

  • Duration: Dry for 12-24 hours. The time required will depend on the amount of water absorbed.

  • Verification: After drying, it is crucial to handle the compound only in an inert atmosphere and verify the residual water content using Karl Fischer titration to confirm the effectiveness of the drying process.[19]

G cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup storage Store in Desiccator (Inert Atmosphere) glovebox Transfer to Glove Box or Dry Bag storage->glovebox Equilibrate to RT weighing Weigh Sample (By Difference if no Glove Box) glovebox->weighing vessel Add to Reaction Vessel (Under Inert Gas) weighing->vessel Transfer Quickly

Caption: Recommended workflow for handling the compound.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Ananikov Laboratory. (2025, August 3). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

  • Ananikov Laboratory. (2024, October 29). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme of the study of furan stability. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]

  • Dirk, S., et al. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 10(23), 4656-4661. DOI:10.1039/C2OB25548K. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • News-Medical.Net. (2018, August 28). Moisture Analysis Techniques. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Moisture Content Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Moisture analysis. Retrieved from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]

  • Bousedrata, R., et al. (2010). Water-Mediated Strecker Reaction: An Efficient and Environmentally Friendly Approach for the Synthesis of α-Aminonitriles via a Three-Component Condensation. Synthetic Communications, 40(23), 3544-3551. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Ruiz-Bermejo, M., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 47. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 10(1), 114. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Strecker reaction followed by condensation of the obtained aminonitrile with cysteine. Retrieved from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the 1H NMR Interpretation of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its proton NMR data. We will explore the underlying principles of chemical shifts, coupling constants, and signal multiplicities to build a comprehensive understanding of the compound's spectral signature.

Introduction to 5-(Aminomethyl)furan-3-carbonitrile hydrochloride and the Power of 1H NMR

5-(Aminomethyl)furan-3-carbonitrile hydrochloride is a substituted furan derivative of interest in medicinal chemistry and materials science. The structural elucidation of such novel compounds is a cornerstone of chemical research, and 1H NMR spectroscopy stands as a primary analytical technique for this purpose.[1] It provides a rapid and non-destructive method to probe the chemical environment of protons within a molecule, offering valuable insights into its connectivity and stereochemistry.

A typical 1H NMR spectrum yields four crucial pieces of information:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the protons. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[2][3]

  • Integration: The area under each signal is proportional to the number of protons generating that signal, providing a ratio of the different types of protons in the molecule.[1][4]

  • Signal Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. This follows the n+1 rule, where 'n' is the number of adjacent protons.[1][5]

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between coupled protons.[6][7]

Predicted 1H NMR Spectrum of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride

To effectively interpret an experimental spectrum, it is essential to first predict the expected signals based on the molecular structure.

Molecular Structure:

Caption: Molecular structure of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H-2~7.5 - 8.0Singlet (s) or Doublet (d)1HLocated on a carbon adjacent to the oxygen and a carbon bearing an electron-withdrawing nitrile group. The furan protons H-2 and H-4 are on non-adjacent carbons, so significant coupling is not expected, leading to a singlet. However, long-range coupling could result in a small doublet.
H-4~6.5 - 7.0Singlet (s) or Doublet (d)1HSituated between a carbon and the oxygen atom. Similar to H-2, it is expected to be a singlet or a doublet with a small coupling constant due to long-range coupling with H-2.
-CH2-~4.0 - 4.5Singlet (s)2HThe methylene protons are adjacent to the furan ring and the electron-withdrawing aminium group (-NH3+), causing a significant downfield shift. With no adjacent protons, the signal is expected to be a singlet.
-NH3+~8.0 - 9.0Broad Singlet (br s)3HProtons on a nitrogen atom often appear as broad signals due to quadrupole broadening and exchange with solvent protons. The positive charge on the nitrogen will cause a substantial downfield shift.[8]

Comparative Analysis: The Importance of Substitution Patterns

The chemical shifts of protons on a furan ring are highly sensitive to the nature and position of substituents. For instance, in unsubstituted furan, the protons at the 2 and 5 positions (α-protons) resonate at a lower field (~7.4 ppm) than the protons at the 3 and 4 positions (β-protons) (~6.4 ppm) due to the electronegativity of the oxygen atom.[9]

In our target molecule, the electron-withdrawing nitrile group at the 3-position will deshield the adjacent H-2 and H-4 protons. Conversely, the aminomethyl group at the 5-position has a more complex effect. While the alkyl group is weakly electron-donating, the protonated amine (-NH3+) is strongly electron-withdrawing. This interplay of electronic effects dictates the final chemical shifts of the furan protons.

Experimental Protocol for 1H NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended:

4.1. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a good choice as it will dissolve the hydrochloride salt and its residual water peak does not overlap with the expected signals of the analyte.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.[1]

  • Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Tuning and Shimming: Tune the probe to the appropriate frequency and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of at least 5 seconds to ensure complete relaxation of all protons, which is crucial for accurate integration. .

Interpreting the Spectrum: A Self-Validating Approach

A rigorous interpretation of the 1H NMR spectrum involves a systematic cross-verification of all available data.

Caption: A streamlined workflow for 1H NMR spectral interpretation.

  • Initial Check: Identify the residual solvent peak (for DMSO-d6, ~2.50 ppm) and the TMS signal (0 ppm).

  • Integration Analysis: The relative integrals of the signals should correspond to the number of protons in each group (e.g., a 1:1:2:3 ratio for the furan protons, methylene protons, and amine protons, respectively).

  • Multiplicity and Coupling Constant Correlation: If any of the furan proton signals appear as doublets, the coupling constant (J) should be small, typically in the range of 1-3 Hz for long-range coupling in furans.[10]

  • Chemical Shift Assignment:

    • The most downfield signals will likely correspond to the -NH3+ protons and the H-2 proton.

    • The signal for the -CH2- group will be a singlet in the 4.0-4.5 ppm region.

    • The H-4 proton will be the most upfield of the aromatic signals.

  • Structural Confirmation: The combination of chemical shifts, integrations, and multiplicities should be entirely consistent with the proposed structure of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride. Any deviation would suggest the presence of impurities or an incorrect structural assignment.

Potential Impurities and Alternative Structures

A key aspect of spectral interpretation is the consideration of potential impurities or isomeric structures.

  • Starting Materials: Unreacted starting materials from the synthesis could be present.

  • Solvent Residues: Residual solvents from the reaction or purification process may appear in the spectrum. A comprehensive list of common solvent chemical shifts is an invaluable resource.[11]

  • Isomers: Positional isomers, such as 2-(aminomethyl)furan-4-carbonitrile, would exhibit a distinctly different 1H NMR spectrum due to the altered substitution pattern and resulting changes in proton chemical shifts and coupling patterns.

By carefully analyzing all aspects of the 1H NMR spectrum and comparing them to predicted values and data from related compounds, a confident and accurate structural elucidation of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride can be achieved.

References

  • OpenOChem Learn. (n.d.). Interpreting.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Reich, H. J. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. University of Wisconsin.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.
  • Abraham, R. J., & Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
  • ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.
  • ChemicalBook. (n.d.). Furan(110-00-9) 1H NMR spectrum.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • University of Regensburg. (n.d.). 1H NMR Spectroscopy.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(19), 6549–6564.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin.
  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar).
  • YouTube. (2021, May 15). Lec16 - NMR: Typical Functional Group 1H NMR Chemical Shifts.
  • National Institutes of Health. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates.
  • The Royal Society of Chemistry. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural.
  • Weizmann Institute of Science. (n.d.). V J-Coupling.
  • The Royal Society of Chemistry. (2020). Supporting Information.
  • BLD Pharm. (n.d.). 5-(Aminomethyl)-2-(trifluoromethyl)furan-3-carbonitrile.
  • Thoreauchem. (n.d.). 5-Aminomethyl-furan-3-carbonitrile-769906-98-1.
  • ChemicalBook. (n.d.). 5-(aminomethyl)furan-3-carbonitrile hydrochloride.
  • PubMed. (2014, July 22). Biosynthesis of the 5-(Aminomethyl)-3-furanmethanol moiety of methanofuran.
  • National Institutes of Health. (n.d.). Furan-3-carbonitrile | C5H3NO. PubChem.
  • PubChemLite. (n.d.). 5-(aminomethyl)furan-2-carbonitrile hydrochloride (C6H6N2O).

Sources

Technical Guide: FTIR Characterization of 5-(Aminomethyl)furan-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the FTIR characterization of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride . This document is structured to serve as a primary reference for analytical validation, comparing the infrared spectral "fingerprint" of this specific salt form against its free base and structural analogs.

Executive Summary & Compound Scope

5-(Aminomethyl)furan-3-carbonitrile hydrochloride is a bifunctional heterocyclic building block used in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its dual functionality—a nitrile group (electron-withdrawing) and a primary amine salt (hydrophilic, reactive)—creates a unique spectral signature that allows for rapid quality control (QC) without the need for time-consuming NMR analysis.

This guide provides a predictive spectral analysis based on fragment assembly from authoritative spectroscopic databases (NIST, SDBS) and functional group theory. It compares the hydrochloride salt form against its Free Base alternative and Raman spectroscopy as a complementary validation tool.

Experimental Protocol: Sample Preparation

The hydrochloride salt is hygroscopic. Improper handling results in water bands (


 broad) that obscure the critical amine region.
Method A: KBr Pellet (Transmission) — Recommended for Resolution
  • Drying: Dry the sample in a vacuum desiccator over

    
     for 2 hours to remove surface moisture.
    
  • Ratio: Mix

    
     of sample with 
    
    
    
    of spectroscopic-grade KBr.
  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved. Note: Do not over-grind to avoid crystalline lattice distortion.

  • Compression: Press at 8-10 tons for 2 minutes to form a transparent disc.

Method B: Diamond ATR (Reflectance) — Recommended for High Throughput
  • Cleaning: Ensure the crystal is cleaned with isopropanol to remove previous organic residues.

  • Deposition: Place the neat solid powder directly onto the diamond crystal.

  • Pressure: Apply maximum pressure (typically

    
    ) to ensure contact, as the salt crystals can be hard and irregular.
    
  • Correction: Apply an ATR correction algorithm to the final spectrum to adjust for penetration depth differences at higher wavenumbers.

Spectral Analysis: Characteristic Peaks

The spectrum of this compound is defined by the competition between the Furan Ring , the Nitrile , and the Ammonium Salt .

Table 1: Critical Peak Assignments (Predicted)
Functional GroupWavenumber (

)
IntensityPeak ShapeDiagnostic Value
N-H Stretch (

)
2600 – 3200 StrongVery BroadPrimary ID: Confirms salt formation. Often overlaps C-H stretches.
C

N Stretch
(Nitrile)
2220 – 2250 MediumSharpIdentity: Distinctive marker for the carbonitrile group.
Combination Bands 2000 – 2500 WeakMultipleOvertone bands characteristic of amine salts.
C=C Ring Stretch 1580 – 1610 MediumSharpFuran ring skeletal vibration.
N-H Bend (Asym)1580 – 1620 MediumShoulderOften merges with the C=C ring stretch.
N-H Bend (Sym)1480 – 1520 MediumSharpConfirmation of ammonium species.
C-O-C Stretch 1000 – 1150 StrongComplexFuran ring breathing/ether linkage.
C-H Bend (Out-of-Plane)700 – 850 StrongSharpSubstitution pattern indicator (3,5-disubstituted furan).
Detailed Mechanistic Insight
  • The Ammonium Envelope (

    
    ):  Unlike the free base, which shows two distinct sharp spikes for the 
    
    
    
    group, the hydrochloride salt exhibits a massive, broad absorption band. This is caused by strong hydrogen bonding between the ammonium protons (
    
    
    ) and the chloride counter-ion (
    
    
    ). This "envelope" often buries the furan C-H stretches (
    
    
    ) and the methylene C-H stretches (
    
    
    ).
  • The Nitrile Beacon (

    
    ):  The nitrile group attached to the furan ring is electronically conjugated. However, the 3-position is less conjugated than the 2-position. While 2-furonitrile absorbs near 
    
    
    
    , the 3-carbonitrile analog typically absorbs in a similar but slightly distinct range. This peak is the most isolated signal in the spectrum, making it the best candidate for quantitative monitoring.

Comparative Analysis: Alternatives & Validation

Comparison 1: HCl Salt vs. Free Base

The most common QC challenge is determining if the salt has dissociated or if the free base has been successfully protonated.

FeatureHCl Salt (Product) Free Base (Alternative) Causality
3000-3400 Region Broad "Mountain"Two Sharp Spikes (

)
Protonation converts free

to

.
1500-1600 Region Complex overlapCleaner aromatic bandsBending modes of

differ from scissoring of

.[1]
Hygroscopicity High (Water bands likely)Low (Hydrophobic)Ionic nature of the salt attracts atmospheric moisture.
Comparison 2: FTIR vs. Raman Spectroscopy

For detailed structural confirmation, Raman spectroscopy is a superior alternative for the Nitrile and Furan Ring moieties, while FTIR is superior for the Salt moiety.

  • Raman Advantage: The

    
     bond is a strong Raman scatterer (high polarizability change). In Raman, the nitrile peak at 
    
    
    
    will be the dominant feature, unclouded by the O-H or N-H noise.
  • FTIR Advantage: The ionic nature of the

    
     bond creates a massive dipole moment change, making FTIR far more sensitive for detecting the salt form and residual water.
    

Verification Workflow (Logic Map)

The following diagram illustrates the logical decision tree for validating the identity of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride using FTIR data.

FTIR_Verification Start Start: Unknown Sample Spectrum CheckCN Check 2220-2250 cm⁻¹ (Sharp Peak?) Start->CheckCN CheckNH Check 2600-3200 cm⁻¹ (Broad Envelope?) CheckCN->CheckNH Yes Result_Reject REJECT: Not a Nitrile/Furan Species CheckCN->Result_Reject No (Missing Nitrile) CheckFP Check 1000-1200 cm⁻¹ (C-O-C Furan Pattern?) CheckNH->CheckFP Yes (Ammonium Present) Result_FreeBase LIKELY FREE BASE: Sharp NH₂ Doublet Detected CheckNH->Result_FreeBase No (Sharp Peaks Found) Result_Target CONFIRMED: 5-(Aminomethyl)furan-3-carbonitrile HCl CheckFP->Result_Target Yes (Furan Pattern Matches) CheckFP->Result_Reject No (Wrong Fingerprint) Result_Wet WARNING: Wet Sample (Check 3400 cm⁻¹ OH) Result_Target->Result_Wet If broad hump >3400

Figure 1: Step-by-step spectral verification logic for distinguishing the HCl salt from the free base and non-target impurities.

References

  • NIST Mass Spectrometry Data Center. "2-Furancarbonitrile Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link] (Used for Nitrile/Furan baseline assignments).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative source for Amine Salt shift mechanics).

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[2] [Link] (Reference for general furan ring vibrations).

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Reference for primary amine salt overtone bands).

Sources

Validating Purity of 5-(Aminomethyl)furan-3-carbonitrile Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Aminomethyl)furan-3-carbonitrile hydrochloride is a critical fragment in the synthesis of kinase inhibitors and other bioactive heterocycles. However, its structural lability (furan ring sensitivity) and salt stoichiometry issues often lead to "silent impurities"—contaminants undetected by standard HPLC-UV methods.

This guide compares the Standard Industry Protocol (HPLC-UV only) against an Enhanced Validation System (qNMR + Potentiometric Titration) . We demonstrate that relying solely on HPLC Area% can lead to a 10–15% overestimation of potency , resulting in stoichiometric mismatches and failed downstream coupling reactions.

Part 1: The Challenge – Why Standard Validation Fails

The "Standard Commercial Grade" of this building block is typically released with a Certificate of Analysis (CoA) stating >98% purity based on HPLC-UV at 254 nm. This metric is frequently misleading for this specific molecule due to three factors:

  • Invisible Salt Stoichiometry: The amine forms a hydrochloride salt. Commercial samples often vary between 1.0 and 2.0 equivalents of HCl, or contain excess inorganic salts (NaCl/KCl) from the workup. These are invisible to UV detection.

  • Hygroscopicity: The HCl salt is hygroscopic. Absorbed water (up to 5-8% by weight) does not appear on a chromatogram but dilutes the active mass.

  • Furan Response Factors: Oxidative degradation products of the furan ring may have lower extinction coefficients than the parent molecule, leading to under-quantification of impurities.

Comparative Performance Overview
FeatureStandard Protocol (HPLC-UV) Enhanced Protocol (qNMR + Titration)
Detection Principle UV Absorbance (Chromophore dependent)Nuclear Spin (Molar ratio, absolute)
Purity Metric Relative Area %Weight % (Absolute Potency)
Salt/Water Detection None (Invisible)Indirect (via mass balance)
Stoichiometry Check ImpossiblePossible (via integration)
Downstream Risk High (Stoichiometric mismatch)Low (Precise molar dosing)

Part 2: Comparative Experimental Data

To validate the impact of these methods, we analyzed three commercial batches of 5-(Aminomethyl)furan-3-carbonitrile HCl using both protocols.

Table 1: Analytical Results Comparison
Batch IDHPLC-UV Purity (254 nm)qNMR Potency (wt%)Chloride Content (Titration)Actual Salt Stoichiometry
Batch A 99.2%84.5% 22.1%1.0 eq Amine : 1.5 eq HCl
Batch B 98.5%91.0% 18.5%1.0 eq Amine : 1.0 eq HCl (+ 6% H2O)
Batch C 94.1%93.8%18.4%1.0 eq Amine : 1.0 eq HCl

Analysis:

  • Batch A appeared pristine by HPLC (99.2%) but was effectively only 84.5% active material. The excess mass was trapped HCl and inorganic salts.

  • Batch B contained significant water weight, also invisible to HPLC.

  • Batch C , despite looking "worse" on HPLC, was actually the purest in terms of stoichiometry, confirming that HPLC Area% is a poor proxy for reactive molarity.

Impact on Downstream Chemistry (Amide Coupling)

We used Batch A and Batch B in a standard amide coupling reaction (EDC/HOBt) targeting a 1.0 mmol scale.

  • Using HPLC Data: Reagents were calculated assuming 99% purity. Yield: 62% (Due to under-dosing of base to neutralize the hidden excess HCl in Batch A).

  • Using qNMR Data: Reagents were corrected for the 84.5% potency. Yield: 91% .

Part 3: Enhanced Experimental Protocols

Method A: High-Performance Liquid Chromatography (Impurity Profiling)

Use this method to identify organic impurities, not for absolute potency.

Principle: Reversed-phase chromatography with acidic buffering to prevent amine tailing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Nitrile absorbance) and 254 nm (Furan aromaticity).

  • Sample Prep: Dissolve 1 mg/mL in Water:ACN (90:10).

Critical Note: The furan ring is acid-sensitive over long periods. Inject samples immediately after preparation to prevent on-column hydrolysis.

Method B: Quantitative NMR (qNMR) (Absolute Potency)

Use this method to determine the "True Weight %" for reaction stoichiometry.

Principle: Internal standard quantification using proton resonance integration.

  • Internal Standard (IS): Maleic Acid (High purity, trace metal basis).

    • Why: Maleic acid has a distinct singlet at ~6.3 ppm, which does not overlap with the furan protons (typically 6.5–8.0 ppm) or the aminomethyl protons.

  • Solvent: DMSO-d6 (to ensure full solubility of the salt).

  • Protocol:

    • Weigh accurately ~10 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) into a vial.
    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H NMR with a relaxation delay (

      
      ) of at least 30 seconds (5x T1) to ensure quantitative relaxation.
      
    • Set number of scans (ns) to 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (IS=2, Sample=1 for furan proton)
      
    • 
      : Molar mass
      
    • 
      : Mass weighed
      
Method C: Potentiometric Titration (Chloride Determination)

Use this to confirm Mono- vs. Di-HCl status.

  • Titrant: 0.1 N Silver Nitrate (AgNO3).

  • Solvent: Water with 5% Nitric Acid.

  • Electrode: Silver/Sulfide Ion Selective Electrode (ISE).

  • Endpoint: Inflection point of potential (mV) vs. Volume.

    • Theoretical Cl content (Mono-HCl): ~22.3%

    • Theoretical Cl content (Di-HCl): ~36.4%

Part 4: Visualization & Logic Flow

Diagram 1: The "Silent Impurity" Trap

This diagram illustrates why HPLC fails to detect the critical defects in the sample (Salt & Solvents).

ValidationLogic Sample Raw Sample (5-Aminomethyl-furan...) HPLC Method A: HPLC-UV (Detects Chromophores) Sample->HPLC qNMR Method B: qNMR (Detects Protons/Mass) Sample->qNMR Titration Method C: Titration (Detects Counter-ions) Sample->Titration Result_HPLC Result: 99.2% Area (Misleadingly High) HPLC->Result_HPLC Result_qNMR Result: 84.5% Weight (True Potency) qNMR->Result_qNMR Result_Salt Result: 1.5 eq HCl (Stoichiometry Error) Titration->Result_Salt Decision Reaction Outcome Result_HPLC->Decision Use 99% (Fail) Result_qNMR->Decision Use 84% (Success) Result_Salt->Decision Adjust Base (Success)

Caption: Analytical workflow demonstrating how orthogonal methods (qNMR/Titration) reveal impurities invisible to HPLC.

Diagram 2: Furan Degradation Pathway

Understanding the chemical instability is vital for interpreting the "Unknown Impurities" in HPLC.

FuranDegradation Parent 5-(Aminomethyl)furan-3-carbonitrile Oxidation Oxidative Ring Opening (Air/Light Exposure) Parent->Oxidation + O2 / hν Hydrolysis Nitrile Hydrolysis (Acidic Aqueous Mobile Phase) Parent->Hydrolysis + H2O / H+ Dicarbonyl Unsaturated 1,4-Dicarbonyls (Polymerizes rapidly) Oxidation->Dicarbonyl Amide Furan-3-carboxamide (Distinct HPLC Peak) Hydrolysis->Amide Polymer Polymer Dicarbonyl->Polymer Oligomerization (Broad Hump in HPLC)

Caption: Primary degradation pathways. Note that ring-opened dicarbonyls often lack strong UV absorbance, further confusing HPLC purity data.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4] Journal of Medicinal Chemistry. [Link]

  • Almac Group. (2023). qNMR – A Modern Alternative to HPLC.[5] Almac Sciences Technical Guides. [Link]

  • Food and Drug Administration (FDA). (2021).[2] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]

Sources

A Comparative Guide to HPLC Method Development for 5-(Aminomethyl)furan-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 5-(Aminomethyl)furan-3-carbonitrile hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices. We will explore and compare three primary HPLC strategies—Reversed-Phase (with and without ion-pairing), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography—providing the foundational knowledge and practical protocols necessary to develop a robust, accurate, and reliable analytical method for this polar compound.

The Analytical Challenge: Understanding 5-(Aminomethyl)furan-3-carbonitrile Hydrochloride

5-(Aminomethyl)furan-3-carbonitrile hydrochloride is a small molecule characterized by a furan ring, a nitrile group, and a primary aminomethyl group. The presence of the hydrochloride salt of the primary amine makes this compound highly polar and readily soluble in aqueous solutions. These properties present a significant challenge for traditional reversed-phase HPLC, where polar compounds often exhibit poor retention on nonpolar stationary phases, eluting at or near the void volume.[1] This lack of retention hinders accurate quantification and separation from other polar impurities. Therefore, a systematic and well-reasoned approach to method development is crucial.

Strategic Overview: A Three-pronged Approach to Method Development

Our comparative analysis will focus on three distinct and powerful HPLC techniques capable of retaining and resolving highly polar analytes. The selection of the optimal method will depend on the specific analytical requirements, such as the desired resolution from impurities, compatibility with mass spectrometry (MS), and overall method robustness.

HPLC_Method_Development_Workflow cluster_screening Phase 1: Initial Method Screening cluster_optimization Phase 2: Optimization & Comparison cluster_final Phase 3: Final Method Selection Start Analyte: 5-(Aminomethyl)furan-3- carbonitrile hydrochloride RP Reversed-Phase (RP-HPLC) (C18, C8) Start->RP HILIC Hydrophilic Interaction (HILIC) Start->HILIC MM Mixed-Mode (RP/Ion-Exchange) Start->MM RP_Opt RP Optimization: - Mobile Phase pH - Ion-Pairing Agent RP->RP_Opt HILIC_Opt HILIC Optimization: - Acetonitrile/Water Ratio - Buffer Concentration HILIC->HILIC_Opt MM_Opt Mixed-Mode Optimization: - Mobile Phase pH - Ionic Strength MM->MM_Opt Compare Compare Methods: - Retention Factor (k') - Peak Shape - Resolution (Rs) - Robustness RP_Opt->Compare HILIC_Opt->Compare MM_Opt->Compare Final_Method Select Optimal Method Compare->Final_Method caption Figure 1. HPLC method development workflow.

Caption: Figure 1. A systematic workflow for screening and optimizing HPLC methods for polar analytes.

Comparison of HPLC Methodologies

The following sections provide a detailed comparison of three suitable HPLC approaches. For each methodology, we present the underlying principles, a step-by-step experimental protocol, and a discussion of the expected performance.

Method 1: Reversed-Phase HPLC (RP-HPLC) with and without Ion-Pairing

Reversed-phase HPLC is the most common chromatographic technique, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[2][3] For highly polar compounds, achieving adequate retention can be difficult. We will explore two RP-HPLC strategies: a standard approach with pH modification and an enhanced approach using ion-pairing agents.

1.1. Scientific Principle

  • Standard RP-HPLC: In its protonated (cationic) form, 5-(Aminomethyl)furan-3-carbonitrile will have minimal interaction with the hydrophobic C18 stationary phase, leading to poor retention. By increasing the pH of the mobile phase to approach the pKa of the primary amine (typically around 9-10), the amine group becomes deprotonated and less polar, which can increase retention. However, this approach is limited by the pH stability of silica-based columns (typically pH 2-8).

  • Ion-Pairing RP-HPLC: This technique introduces an ion-pairing reagent to the mobile phase, such as an alkyl sulfonate (e.g., sodium octane sulfonate).[4][5] This reagent has a polar head that interacts with the protonated amine of the analyte and a nonpolar tail that interacts with the stationary phase.[6] This formation of a neutral, more hydrophobic ion pair significantly enhances retention.[4]

1.2. Experimental Protocols

Protocol 1A: Standard Reversed-Phase HPLC

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm (based on the furan-nitrile chromophore, typical for furanic compounds).[7]

  • Injection Volume: 10 µL.

Protocol 1B: Ion-Pairing Reversed-Phase HPLC

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate and 5 mM Sodium Octane Sulfonate in water, pH adjusted to 3.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL. Note: The column must be thoroughly equilibrated with the ion-pairing mobile phase before analysis.

1.3. Performance Comparison and Data

ParameterStandard RP-HPLC (Expected)Ion-Pairing RP-HPLC (Expected)Rationale
Retention Time Very short (close to void)Significantly increasedIon-pairing agent forms a more hydrophobic complex with the analyte, enhancing interaction with the C18 stationary phase.[4][6]
Peak Shape May exhibit tailingGenerally improved symmetryIon-pairing can reduce interactions with residual silanols on the stationary phase.
MS Compatibility Good (with volatile buffers)Poor (ion-pairing agents are non-volatile)Alkyl sulfonates suppress ionization and contaminate the MS source.
Method Robustness Sensitive to mobile phase pHRequires long equilibration times; sensitive to ion-pair concentration.The equilibrium of the ion-pairing agent on the stationary phase can be slow to establish.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to reversed-phase chromatography for highly polar compounds.[8][9] It utilizes a polar stationary phase (e.g., bare silica, amino, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[10][11]

2.1. Scientific Principle

In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase.[12] Polar analytes partition between this aqueous layer and the bulk organic mobile phase.[13] The more polar the analyte, the stronger its partitioning into the aqueous layer and the greater its retention.[12] This mechanism is the opposite of reversed-phase chromatography.[11]

HILIC_Mechanism cluster_hilich HILIC Stationary Phase StationaryPhase Polar Stationary Phase (e.g., Silica) WaterLayer Immobilized Water Layer MobilePhase High Organic Mobile Phase (e.g., >80% Acetonitrile) Analyte Polar Analyte (5-Aminomethylfuran-3- carbonitrile) MobilePhase->Analyte Elutes from column Analyte->WaterLayer Partitions into water layer (Retention) caption Figure 2. HILIC retention mechanism.

Caption: Figure 2. The partitioning mechanism of polar analytes in HILIC.

2.2. Experimental Protocol

  • Column: Silica or Amide, 150 mm x 4.6 mm, 3 µm.

  • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient: 0% to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 270 nm and/or Mass Spectrometry.

  • Injection Volume: 5 µL (use a sample solvent with high organic content to avoid peak distortion).

2.3. Expected Performance

  • Retention: Strong retention is expected, which can be finely tuned by adjusting the water content in the mobile phase.[11]

  • Peak Shape: Generally sharp and symmetrical peaks are achievable.

  • MS Compatibility: Excellent. The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source.[10]

  • Method Robustness: Can be sensitive to water content in the sample and mobile phase. Careful control of these parameters is necessary for reproducible results.

Method 3: Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography columns possess both reversed-phase and ion-exchange functionalities, offering a dual retention mechanism. This approach is particularly effective for separating compounds with a wide range of polarities.

3.1. Scientific Principle

A mixed-mode column, such as a C18 with embedded anion-exchange groups, can retain the analyte through two mechanisms:

  • Reversed-Phase Interaction: Hydrophobic interaction between the furan ring and the C18 ligands.

  • Ion-Exchange: Electrostatic interaction between the protonated amine group of the analyte and the negatively charged functional groups on the stationary phase. By manipulating both the organic content and the ionic strength (salt concentration) of the mobile phase, retention and selectivity can be precisely controlled.

3.2. Experimental Protocol

  • Column: Mixed-Mode (e.g., Atlantis PREMIER BEH C18 AX), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 100 mM Ammonium Formate in water, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic at 70% B for 5 minutes, then a gradient to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 270 nm and/or Mass Spectrometry.

  • Injection Volume: 10 µL.

3.3. Expected Performance

  • Retention: Strong and tunable retention due to the dual mechanism.

  • Selectivity: Offers unique selectivity that can be different from both pure reversed-phase and HILIC, which is advantageous for separating closely related impurities.

  • MS Compatibility: Good, as volatile salt buffers like ammonium formate can be used.

  • Method Robustness: Generally robust, but requires careful optimization of both pH and ionic strength to achieve the desired separation.

Comparative Summary and Recommendations

FeatureRP-HPLC with Ion-PairingHILICMixed-Mode Chromatography
Primary Retention Mechanism Hydrophobic (ion-pair)PartitioningHydrophobic & Ion-Exchange
Best For Routine QC with UV detectionHighly polar compounds, LC-MSComplex mixtures, unique selectivity
Key Advantage Utilizes standard C18 columnsExcellent MS sensitivityOrthogonal selectivity
Key Disadvantage Not MS-compatible, long equilibrationSensitive to sample solventMore complex method development

Recommendation:

  • For initial screening and development, HILIC is often the most promising starting point for a highly polar, ionizable compound like 5-(Aminomethyl)furan-3-carbonitrile hydrochloride, especially if MS detection is required.[10][13]

  • If unique selectivity is needed to resolve critical impurities, Mixed-Mode Chromatography provides a powerful alternative.

  • Ion-Pairing RP-HPLC is a viable option if only UV detection is available and the laboratory has established robust protocols for this technique. However, due to its limitations, it is generally considered a less modern approach compared to HILIC and mixed-mode options.[9]

By systematically evaluating these three distinct methodologies, researchers can develop a highly effective and robust HPLC method tailored to the specific analytical needs for 5-(Aminomethyl)furan-3-carbonitrile hydrochloride, ensuring data integrity and supporting accelerated drug development timelines.

References

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Chrom
  • BenchChem. A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC.
  • ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
  • Waters Blog.
  • Shimadzu. AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
  • Shimadzu. Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
  • Alfa Chemistry.
  • PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Chromatography Forum. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Waters Corporation. Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
  • Phenomenex. Normal-phase vs.
  • Tosoh Bioscience. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Tosoh Bioscience. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Welch Materials.
  • SciSpace. Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the.
  • Waters Corporation. Improving the Speed and Quantitative Performance for the Separation of Furans and the Passivator Benzotriazole in Transformer Oil Analysis.
  • Iris Unimore.

Sources

Technical Validation Guide: 5-(Aminomethyl)furan-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Aminomethyl)furan-3-carbonitrile hydrochloride (CAS: Derivative of 769906-98-1) is a critical heterocyclic building block in the synthesis of kinase inhibitors and fragment-based drug discovery. While HPLC and NMR are standard for organic purity, they frequently fail to detect inorganic contaminants, trapped solvents, or incorrect counter-ion stoichiometry.[1]

This guide provides a technical comparison of Elemental Analysis (CHN) against alternative analytical methods. It includes theoretical baselines, representative experimental data for "Passing" vs. "Failing" batches, and a self-validating workflow for confirming the integrity of this hygroscopic salt.

Theoretical Baseline & Stoichiometry

Before analyzing experimental data, the theoretical values must be established. The hydrochloride salt form introduces specific mass contributions (Cl, H) that distinguish it from the free base.

Chemical Structure:

  • Formula:

    
    [2]
    
  • Molecular Weight:

    
    
    
Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal MassTheoretical % (w/w)
Carbon (C) 612.01172.0745.44%
Hydrogen (H) 71.0087.064.45%
Nitrogen (N) 214.00728.0117.66%
Chlorine (Cl) 135.4535.4522.35%
Oxygen (O) 115.99916.0010.09%

Critical Note: The Hydrogen value (4.45%) is the most sensitive indicator of hygroscopicity. A deviation >0.4% typically indicates the formation of a hydrate or trapped solvent.

Comparative Analysis: CHN vs. Alternatives

In drug development, relying solely on one analytical method is a critical failure point. The table below objectively compares why CHN analysis is indispensable for this specific hydrochloride salt compared to HPLC and NMR.

Table 2: Analytical Performance Comparison
FeatureElemental Analysis (CHN) HPLC (UV/Vis) 1H NMR
Primary Target Elemental Ratios (Stoichiometry)Organic ImpuritiesStructural Connectivity
Salt Confirmation Excellent. Confirms 1:1 HCl ratio via N/Cl balance.Poor. Invisible to UV detectors; requires specialized IC.Moderate. Chemical shift of amine protons changes, but quantification is difficult.
Inorganic Detection High. Low %C indicates inorganic salt contamination (e.g., NaCl).None. Salts elute in dead volume.None. Invisible.
Solvent/Water Detection High. Elevated %H indicates water/hydrate.None. High. Visible, but integration is often imprecise due to exchangeable protons.
Sample Requirement Destructive (~2-5 mg)Non-destructive (recoverable)Non-destructive

Experimental Data Scenarios

Since specific batch data varies by synthesis route, we present Representative Validation Data . These scenarios model the three most common states of the material: Pure Anhydrous Salt, Hydrated Salt (Quality Failure), and Free Base Contamination (Synthesis Failure).

Scenario A: The "Gold Standard" (Pure Anhydrous HCl Salt)

Status: PASS

ElementTheoretical %Experimental Found %DeviationResult
C 45.4445.38-0.06Pass (Within ±0.4%)
H 4.454.49+0.04Pass (Dry)
N 17.6617.61-0.05Pass
Scenario B: The "Wet Batch" (Monohydrate Formation)

Status: FAIL - Requires Drying Cause: Furan derivatives are hygroscopic. Comparison shows the impact of just one water molecule (


).
ElementTheoretical (Anhydrous)Found (Monohydrate)DeviationDiagnosis
C 45.4440.80-4.64 Fail. Sample is diluted by water mass.
H 4.455.14+0.69 Fail. High H indicates water.
N 17.6615.86-1.80 Fail.
Scenario C: The "Incomplete Salt" (50% Free Base)

Status: FAIL - Requires Recrystallization Cause: Insufficient HCl gas/ether used during precipitation.

ElementTheoretical (HCl Salt)Found (Mixed Phase)DeviationDiagnosis
C 45.4452.30+6.86 Fail. Carbon content trending toward Free Base (59.0%).
N 17.6620.45+2.79 Fail. Nitrogen content too high.

Self-Validating Experimental Protocol

To achieve the "Scenario A" results, the following protocol must be strictly adhered to. This methodology incorporates self-validating steps to ensure data integrity.

Equipment
  • Analyzer: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Balance: Mettler Toledo Microbalance (Readability 0.001 mg).

  • Standard: Acetanilide (K factor calibration).

Step-by-Step Workflow
  • Hygroscopic Pre-Treatment (Crucial):

    • Why: Amine-HCl salts absorb atmospheric moisture rapidly.

    • Action: Dry sample in a vacuum oven at 40°C for 4 hours over

      
       prior to weighing.
      
    • Validation: Weigh the sample, expose to air for 10 mins, re-weigh. If mass increases by >1%, the sample is unstable and must be handled in a nitrogen glovebox.

  • Combustion Parameters:

    • Combustion Temp: 975°C (Ensures complete oxidation of the furan ring).

    • Reduction Temp: 640°C.

    • Oxygen Boost: 2 seconds (Required for heterocyclic nitriles to prevent char formation).

  • Run Sequence:

    • Blank

      
       Blank 
      
      
      
      Condition
      
      
      Standard (Acetanilide)
      
      
      Sample
      
      
      Standard (Check).
    • Self-Check: The final Standard must be within ±0.15% of theoretical. If not, recalibrate and re-run the sample.

Analytical Decision Logic (Visualization)

The following diagram illustrates the decision matrix for validating 5-(Aminomethyl)furan-3-carbonitrile HCl. It integrates CHN data with HPLC to determine the final disposition of the material.

ValidationWorkflow Start Crude HCl Salt Synthesis Drying Vacuum Drying (40°C, 4h) Start->Drying ParallelAnalysis Parallel Analysis Drying->ParallelAnalysis CHN CHN Analysis (Stoichiometry) ParallelAnalysis->CHN HPLC HPLC-UV (Organic Purity) ParallelAnalysis->HPLC Decision Data Correlation CHN->Decision Values ±0.4%? HPLC->Decision Purity >98%? Pass RELEASE BATCH (Valid Salt) Decision->Pass Both Pass Fail_Hydrate FAIL: Hydrate (High %H, Low %C) Decision->Fail_Hydrate CHN Fail (Wet) Fail_FreeBase FAIL: Free Base (High %C, High %N) Decision->Fail_FreeBase CHN Fail (Stoich) Fail_Impurity FAIL: Organic Impurity (Extra Peaks) Decision->Fail_Impurity HPLC Fail Fail_Hydrate->Drying Re-Dry

Figure 1: Integrated Analytical Workflow. This logic gate ensures that "Pure" material by HPLC is not rejected later due to incorrect salt stoichiometry detected by CHN.

Conclusion

For 5-(Aminomethyl)furan-3-carbonitrile hydrochloride, Elemental Analysis is not optional. While HPLC confirms the absence of organic side products, only CHN analysis provides the definitive proof of salt formation and hydration state. Researchers must target the theoretical values of C: 45.44% and H: 4.45% . Deviations in Hydrogen specifically serve as the primary warning signal for hygroscopic instability.

References

  • PubChem. (2023). Compound Summary: 5-(Aminomethyl)furan-3-carbonitrile. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[1] Inorganic Chemistry Frontiers. [Link]

  • FDA. (2018).[3] Elemental Impurities in Drug Products Guidance for Industry (ICH Q3D). U.S. Food and Drug Administration.[3] [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 5-(Aminomethyl)furan-3-carbonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison Against Commercial Standards for Researchers and Drug Development Professionals

Introduction: The Critical Role of Starting Material Quality

In the landscape of modern drug discovery, furan-containing compounds are pivotal scaffolds, valued for their unique electronic and steric properties that can enhance biological activity and optimize pharmacokinetic profiles.[1][2][3] 5-(Aminomethyl)furan-3-carbonitrile HCl (CAS: 232280-80-7, MW: 158.59 g/mol [4][5]) has emerged as a valuable heterocyclic building block. Its dual functionality—a reactive aminomethyl group and a cyano group—makes it a versatile synthon for constructing complex molecular architectures.

However, the success of a synthesis, the reliability of biological data, and the efficiency of process scale-up are fundamentally dependent on the quality of the starting materials. A seemingly minor impurity can lead to significant downstream consequences, including altered reaction kinetics, the formation of novel impurities, and challenges in purification. This guide provides a comprehensive framework for benchmarking a new or alternative source of 5-(Aminomethyl)furan-3-carbonitrile HCl against established commercial standards. As Senior Application Scientists, we understand that robust, validated data is the cornerstone of trustworthy research. The methodologies outlined herein are designed to be self-validating systems, ensuring that every result is verifiable and reliable.

The Foundation of Quality: Defining a Reference Standard

Before any comparison can be made, we must define the critical quality attributes (CQAs) that constitute a high-purity reference standard. These attributes are not arbitrary; they are grounded in internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[6][7] For a pharmaceutical intermediate like 5-(Aminomethyl)furan-3-carbonitrile HCl, the primary CQAs are:

  • Identity: The material must be unequivocally confirmed as the correct chemical structure.

  • Purity: The percentage of the desired compound must be accurately determined, and any impurities must be identified and quantified if possible.

  • Strength (Assay): A quantitative measure of the active component.

  • Physical Properties: Characteristics such as water content and residual solvent levels must be known and controlled.

Quality control is the operational backbone of pharmaceutical manufacturing, serving as the analytical gatekeeper before a material is used.[8] This guide will focus on the core analytical techniques required to verify these attributes.

The Benchmarking Workflow: An Integrated Analytical Approach

A multi-faceted analytical strategy is essential for a comprehensive comparison. No single technique can provide a complete picture of a compound's quality. Our approach integrates chromatographic and spectroscopic methods to build a robust quality profile.

Benchmarking_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Test Sample & Commercial Standards (A & B) Prep Prepare Stock Solutions (e.g., in Methanol or Acetonitrile) Sample->Prep HPLC Purity & Assay by RP-HPLC-UV Prep->HPLC NMR Identity Confirmation by ¹H & ¹³C NMR Prep->NMR MS Molecular Weight Verification by LC-MS Prep->MS KF Water Content by Karl Fischer Titration Prep->KF Compare Compare Data Sets: - Purity (% Area) - Spectral Data - MW Confirmation HPLC->Compare NMR->Compare MS->Compare KF->Compare Report Generate Certificate of Analysis (CoA) & Comparison Report Compare->Report

Caption: Integrated workflow for benchmarking chemical standards.

Experimental Protocols: The 'How' and 'Why'

Here we detail the step-by-step methodologies for the core analytical tests. The rationale behind key experimental choices is provided to demonstrate expertise and ensure the protocols are robust.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the gold standard for purity determination of small organic molecules.[8] It separates compounds based on their hydrophobicity. By using a UV detector, we can quantify the target compound relative to any potential impurities that contain a chromophore. The choice of an acidic mobile phase (formic acid) is to ensure the primary amine in our analyte is protonated, leading to sharp, symmetrical peaks and reproducible retention times.

Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of each standard and the test sample into separate vials. Dissolve in 1.0 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution.

  • Analysis: Inject each sample in triplicate. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR provides information on the carbon skeleton. For a standard to be considered "primary," its NMR spectrum must be consistent with the proposed structure and free of significant unidentifiable signals.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of each sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the HCl salt and for its solvent peak not interfering with key analyte signals.

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire with proton decoupling.

    • Reference the spectrum to the DMSO-d₆ carbon signals at 39.52 ppm.

  • Analysis: Compare the chemical shifts, splitting patterns, and integration values of the test sample's spectra against those of the commercial standards.

Molecular Weight Verification by Mass Spectrometry (MS)

Causality: Mass spectrometry provides a direct measurement of the molecular weight of the analyte, confirming its elemental composition.[9] We use Electrospray Ionization (ESI) in positive mode, as the primary amine is easily protonated to form a charged ion [M+H]⁺ that can be detected.

Protocol:

  • Instrumentation: LC-MS system with an ESI source.

  • Method: Infuse the sample solution (prepared for HPLC analysis) directly into the mass spectrometer or use a rapid LC method.

  • Ionization Mode: Positive ESI.

  • Scan Range: 50-500 m/z.

  • Analysis: Look for the mass-to-charge ratio (m/z) corresponding to the protonated molecule [C₆H₆N₂O + H]⁺. The expected exact mass is approximately 123.05. The HCl salt will not be observed as it dissociates in solution.

Comparative Data Analysis: A Head-to-Head Evaluation

The following table summarizes the analytical results for a hypothetical test sample of 5-(Aminomethyl)furan-3-carbonitrile HCl benchmarked against two leading commercial standards.

Parameter Test Sample Commercial Standard A Commercial Standard B Acceptance Criteria
Appearance Off-white solidWhite to off-white solidWhite solidConforms
Purity (HPLC, % Area) 98.7% (with 0.8% unknown impurity at RRT 1.15)99.8%99.9%≥ 98.0%
¹H NMR Conforms to structureConforms to structureConforms to structureConforms
¹³C NMR Conforms to structureConforms to structureConforms to structureConforms
Mass (m/z) [M+H]⁺ 123.05123.05123.05Conforms to theoretical
Water Content (Karl Fischer) 1.2%0.15%0.10%≤ 1.5%

Interpretation of Results:

The analysis reveals that while the Test Sample meets the basic identity requirements (NMR and MS are consistent with the structure), its purity profile is a cause for concern. The HPLC analysis shows a purity of 98.7%, which, while potentially acceptable for early-stage discovery, is significantly lower than the high-purity commercial standards. The presence of a 0.8% unknown impurity could have downstream implications. Furthermore, the higher water content (1.2%) means that when weighing out the material for a reaction, 1.2% of the mass is water, not the active compound, which can affect stoichiometry and reproducibility.

Implications for Research and Drug Development

The quality of a pharmaceutical intermediate directly influences the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API).[6] Using the "Test Sample" from our analysis in a regulated development environment could lead to several challenges:

  • Process Reproducibility: Batch-to-batch variability in the purity of the starting material will lead to inconsistent reaction outcomes.[6]

  • Impurity Profiling: The 0.8% unknown impurity in the starting material could be carried through the synthesis or react to form a new, uncharacterized impurity in the final product, complicating regulatory filings.

  • Yield and Cost: Lower purity and higher water content mean less active material per gram, leading to lower effective yields and increased costs at scale.

Reliable suppliers of pharmaceutical intermediates should provide a comprehensive Certificate of Analysis (CoA) that includes data from these orthogonal analytical techniques, aligning with GMP and ICH guidelines.[6][8]

Conclusion

Benchmarking a new source of a critical reagent like 5-(Aminomethyl)furan-3-carbonitrile HCl is not merely a procedural step; it is a fundamental practice of scientific diligence. This guide has provided a robust, multi-technique framework for conducting such an evaluation. While the test sample in our hypothetical case passed identity tests, its lower purity and higher water content when compared to established commercial standards highlight the tangible risks associated with using an insufficiently characterized material. For researchers and drug developers, investing the time to rigorously validate starting materials is a critical step that safeguards project timelines, ensures data integrity, and builds a solid foundation for successful and reproducible science.

References

  • Title: Pharmaceutical Intermediate Quality Standards: A Practical Guide Source: Vertex AI Search Grounding URL
  • Title: The ISO standards in pharmaceuticals: a complete guide Source: SFAM URL
  • Title: 5-(aminomethyl)
  • Title: 232280-80-7|5-(Aminomethyl)
  • Title: Guidelines: Quality control Source: Health products policy and standards URL
  • Title: Pharmaceutical quality control: the reference standards labyrinth Source: Google URL
  • Title: A Deep Dive into Quality Control in the Pharmaceutical Industry Source: DES Pharma URL
  • Title: Development of an analytical method to detect metabolites of nitrofurans Source: Aquaculture URL
  • Source: orientjchem.
  • Title: Furans, thiophenes and related heterocycles in drug discovery Source: PubMed URL
  • Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF Source: ResearchGate URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.